3-Isopropenylcyclohexanone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-prop-1-en-2-ylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7(2)8-4-3-5-9(10)6-8/h8H,1,3-6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQGXKQUZWWNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502926 | |
| Record name | 3-(Prop-1-en-2-yl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6611-97-8 | |
| Record name | 3-(Prop-1-en-2-yl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Analysis of 3-Isopropenylcyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed structural analysis of 3-Isopropenylcyclohexanone, a substituted cyclohexanone derivative of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental spectroscopic data in public literature, this report combines predicted data from computational models with analysis of closely related compounds to elucidate its structural features. This document offers a comprehensive overview of its molecular structure, predicted spectroscopic characteristics, and standard experimental protocols for its analysis, serving as a valuable resource for researchers in the field.
Introduction
This compound is a ketone with a molecular formula of C₉H₁₄O. Its structure consists of a cyclohexanone ring substituted with an isopropenyl group at the third position. This molecule is a structural isomer of the more commonly cited 4-Isopropenylcyclohexanone. The presence of both a carbonyl group and a carbon-carbon double bond makes it a versatile synthon for various organic transformations. A thorough understanding of its structure is paramount for its application in synthetic chemistry and drug design.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol |
| IUPAC Name | 3-(prop-1-en-2-yl)cyclohexan-1-one |
| Canonical SMILES | CC(=C)C1CC(=O)CCC1 |
| InChI Key | N/A (Not readily available) |
Predicted Spectroscopic Data
In the absence of published experimental spectra, the following data has been generated using validated computational prediction tools. These predictions provide a foundational understanding of the expected spectroscopic behavior of this compound.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the protons of the cyclohexanone ring and the isopropenyl group.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.8 - 4.9 | br s | 2H | Vinylic protons (=CH₂) |
| ~2.0 - 2.5 | m | 5H | Protons on C2, C6, and C3 |
| ~1.7 | s | 3H | Methyl protons (-CH₃) |
| ~1.5 - 1.9 | m | 4H | Protons on C4 and C5 |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum in CDCl₃ will reflect the different carbon environments within the molecule.
| Chemical Shift (ppm) | Assignment |
| ~211 | C=O (C1) |
| ~145 | Quaternary C (=C) |
| ~112 | =CH₂ |
| ~45 - 50 | C3 |
| ~40 - 45 | C2, C6 |
| ~20 - 30 | C4, C5 |
| ~20 | -CH₃ |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is predicted to show characteristic absorption bands for the ketone and alkene functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2930 - 2850 | Medium | C-H (alkane) stretching |
| ~1715 | Strong | C=O (ketone) stretching |
| ~1645 | Medium | C=C (alkene) stretching |
| ~890 | Strong | =C-H (alkene) bending (out-of-plane) |
Predicted Mass Spectrometry Data
The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 138 | Moderate | [M]⁺ (Molecular ion) |
| 123 | Moderate | [M - CH₃]⁺ |
| 95 | Strong | [M - C₃H₅]⁺ (Loss of isopropenyl group) |
| 67 | Strong | Further fragmentation |
| 41 | Strong | [C₃H₅]⁺ (Isopropenyl cation) |
Experimental Protocols
The following are detailed, standard methodologies for the key experiments that would be used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse (zg30).
-
Acquisition time: ~3-4 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 16-32.
-
Spectral width: 0-12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled (zgpg30).
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Spectral width: 0-220 ppm.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place it in a solution cell.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the empty sample holder (or solvent) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample into a GC equipped with a suitable capillary column (e.g., DB-5ms). The GC will separate the components before they enter the mass spectrometer.
-
Direct Infusion: Introduce a dilute solution of the sample directly into the ion source via a syringe pump.
-
-
Ionization Method: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Parameters:
-
Mass range: m/z 40-400.
-
Scan speed: 1000-2000 amu/s.
-
Visualization of Structural Analysis Workflow
The logical workflow for the structural elucidation of this compound, integrating various analytical techniques, is depicted below.
Conclusion
This technical guide provides a foundational structural analysis of this compound based on predicted spectroscopic data. The presented tables of predicted NMR, IR, and MS data, along with standardized experimental protocols, offer a comprehensive starting point for researchers working with this compound. The provided workflow diagram illustrates the logical integration of these techniques for structural confirmation. While predicted data is a valuable tool, experimental verification remains the gold standard for unequivocal structure determination. This guide is intended to facilitate further research and application of this compound in various scientific endeavors.
Spectroscopic Analysis of 3-Isopropenylcyclohexanone: A Technical Guide
This technical guide provides a detailed overview of the expected spectroscopic data for 3-isopropenylcyclohexanone, a valuable intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information is intended for researchers, scientists, and professionals in drug development and related fields.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 2.2 - 2.4 | m | - |
| H-3 | 2.5 - 2.7 | m | - |
| H-4 | 1.6 - 1.9 | m | - |
| H-5 | 1.6 - 1.9 | m | - |
| H-6 | 2.0 - 2.2 | m | - |
| =CH₂ (vinyl) | 4.7 - 4.9 | s (broad) | - |
| -CH₃ (isopropenyl) | 1.7 - 1.8 | s | - |
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C-1) | 208 - 212 |
| C-2 | 40 - 45 |
| C-3 | 45 - 50 |
| C-4 | 25 - 30 |
| C-5 | 25 - 30 |
| C-6 | 35 - 40 |
| C= (isopropenyl) | 140 - 145 |
| =CH₂ (isopropenyl) | 110 - 115 |
| -CH₃ (isopropenyl) | 20 - 25 |
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (ketone) | 1710 - 1720 | Strong |
| C=C (alkene) | 1640 - 1650 | Medium |
| C-H (sp³ C-H stretch) | 2850 - 3000 | Medium-Strong |
| C-H (sp² C-H stretch) | 3070 - 3090 | Medium |
| =C-H (alkene C-H bend) | 880 - 900 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Identity |
| 138 | [M]⁺ (Molecular Ion) |
| 123 | [M - CH₃]⁺ |
| 95 | [M - C₃H₅]⁺ (Loss of isopropenyl group) |
| 81 | [C₆H₉]⁺ |
| 68 | [C₅H₈]⁺ (Retro-Diels-Alder fragmentation) |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument's software will automatically lock onto the deuterium signal of the CDCl₃. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining high-resolution spectra.[1]
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
The acquisition time is typically 2-4 seconds, and a relaxation delay of 1-2 seconds is common.[2]
-
-
¹³C NMR Acquisition:
-
Switch the nucleus to ¹³C.
-
Set the spectral width to approximately 0-220 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.
-
A higher number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the spectra.
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (liquid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lens paper
Procedure (using ATR-FTIR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal. Ensure the crystal surface is completely covered.
-
Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.[3][4]
-
Cleaning: After the measurement, clean the ATR crystal thoroughly with a soft tissue soaked in a suitable solvent like isopropanol or acetone.
Procedure (using salt plates for a neat liquid):
-
Sample Preparation: Place one or two drops of the liquid sample onto a clean, dry salt plate.
-
Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.
-
Spectrum Acquisition: Place the salt plate assembly into the sample holder of the FTIR spectrometer and acquire the spectrum as described above.
-
Cleaning: After the measurement, disassemble the salt plates and clean them immediately with a suitable dry solvent. Store the plates in a desiccator to prevent damage from moisture.[5]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Mass spectrometer (e.g., with Electron Ionization - EI)
-
Volatile organic solvent (e.g., methanol or dichloromethane)
-
Vials and syringe
Procedure (using Electron Ionization - EI):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent.[6]
-
Sample Introduction: The sample can be introduced into the mass spectrometer in several ways:
-
Direct Infusion: The sample solution is directly injected into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method where the sample is first passed through a GC column to separate it from any impurities before it enters the mass spectrometer.[7]
-
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation known as the molecular ion ([M]⁺).[7]
-
Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, charged species and neutral fragments.
-
Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
- 1. cores.research.asu.edu [cores.research.asu.edu]
- 2. ekwan.github.io [ekwan.github.io]
- 3. community.wvu.edu [community.wvu.edu]
- 4. amherst.edu [amherst.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
Physical and chemical properties of 3-Isopropenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Isopropenylcyclohexanone, a specialty ketone with potential applications in organic synthesis and drug discovery. Due to the limited availability of data in public databases, this guide primarily draws from a seminal publication in the Journal of Organic Chemistry that details its synthesis and initial characterization.
Core Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. This data is essential for handling, characterization, and application of the compound in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O | Calculated |
| Molecular Weight | 138.21 g/mol | Calculated |
| Boiling Point | 98-99 °C at 15 mm Hg | [1] |
| Refractive Index (n²⁵D) | 1.4855 | [1] |
| Density | Not Reported | |
| Solubility | Not Reported | |
| Appearance | Not Reported |
Synthesis of this compound
The synthesis of this compound was achieved through the Wittig reaction, a powerful method for olefination of ketones and aldehydes. The experimental protocol detailed below is based on the work of House, Latham, and Slater.
Experimental Protocol: Wittig Reaction for the Synthesis of this compound
Materials:
-
3-Acetylcyclohexanone
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium in hexane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of the ylide from methyltriphenylphosphonium bromide is prepared by reacting it with n-butyllithium in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
The solution of 3-acetylcyclohexanone in anhydrous diethyl ether is then added dropwise to the stirred ylide solution at room temperature.
-
The reaction mixture is stirred for a specified period to ensure complete reaction.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with water and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting residue is distilled to afford pure this compound.
For a detailed, step-by-step procedure, please refer to the original publication: House, H. O.; Latham, R. A.; Slater, C. D. J. Org. Chem. 1966, 31 (8), 2667–2669.
Chemical Reactivity and Potential Applications
The chemical structure of this compound, featuring both a ketone and an isopropenyl group, suggests a rich and versatile reactivity profile. The ketone functionality can undergo a wide range of nucleophilic additions, reductions, and alpha-functionalization reactions. The isopropenyl group is susceptible to electrophilic addition, hydrogenation, and polymerization reactions.
This dual functionality makes this compound a potentially valuable building block in organic synthesis for the construction of more complex molecules, including natural products and pharmaceutical intermediates. The cyclohexanone scaffold is a common motif in many biologically active compounds.
Spectroscopic Data
The characterization of this compound relies on standard spectroscopic techniques. The key spectral features are summarized below.
| Spectroscopic Data | Key Features |
| Infrared (IR) Spectrum | A strong absorption band characteristic of a ketone carbonyl group (C=O) is expected around 1715 cm⁻¹. Absorptions corresponding to the C=C stretch of the isopropenyl group would appear around 1645 cm⁻¹. |
| Nuclear Magnetic Resonance (NMR) Spectrum | The ¹H NMR spectrum would show characteristic signals for the vinyl protons of the isopropenyl group, as well as signals for the methyl protons and the protons on the cyclohexanone ring. The ¹³C NMR spectrum would show a signal for the ketone carbonyl carbon in the downfield region (around 210 ppm) and signals for the sp² carbons of the isopropenyl group. |
Experimental Workflow and Logical Relationships
The synthesis of this compound can be visualized as a clear workflow, highlighting the key reagents and transformations.
Caption: A flowchart illustrating the synthetic workflow for producing this compound via a Wittig reaction.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways of this compound. This represents a significant knowledge gap and an opportunity for future research. Given the prevalence of the cyclohexanone motif in pharmacologically active molecules, investigations into the biological properties of this compound could yield valuable insights.
Conclusion
This compound is a specialty chemical with potential as a versatile building block in organic synthesis. This guide has consolidated the available information on its physical and chemical properties, with a focus on its synthesis as detailed in the scientific literature. Further research is warranted to fully elucidate its reactivity, and to explore its potential biological activities, which could open new avenues for its application in drug discovery and development. Professionals are encouraged to consult the primary literature for detailed experimental procedures and to exercise appropriate laboratory safety precautions when handling this compound.
References
The Discovery and Synthesis of 3-Isopropenylcyclohexanone: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the initial discovery and laboratory synthesis of the cyclic ketone, 3-Isopropenylcyclohexanone. The primary method of synthesis involves a Wittig reaction, a cornerstone of organic chemistry for the formation of carbon-carbon double bonds. This guide will cover the reaction mechanism, detailed experimental protocols, and the characterization of the final product.
Introduction
The synthesis of novel cyclic ketones is a significant area of research in organic chemistry, driven by their potential as intermediates in the synthesis of complex natural products and pharmacologically active molecules. This compound is one such compound, whose preparation was first detailed by Herbert O. House, Roger A. Latham, and Carl D. Slater in their 1966 publication in The Journal of Organic Chemistry. Their work established a definitive synthetic route, which remains a key example of the application of the Wittig reaction to cyclic ketones.
The Synthetic Pathway: A Wittig Reaction Approach
The core of the synthesis is the reaction of a phosphorus ylide with a ketone. In this specific case, the starting material is 3-carbomethoxycyclohexanone, which is reacted with methylenetriphenylphosphorane (a Wittig reagent). This reaction directly converts the carbonyl group of the starting material into an isopropenyl group, yielding the desired this compound.
Experimental Protocols
The following protocols are based on the established synthesis of this compound.
Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)
A solution of n-butyllithium in hexane is added dropwise to a stirred suspension of methyltriphenylphosphonium bromide in anhydrous diethyl ether under a nitrogen atmosphere. The reaction is typically carried out at room temperature, and the formation of the orange-red ylide is indicative of a successful reaction.
Synthesis of this compound
To the freshly prepared Wittig reagent, a solution of 3-carbomethoxycyclohexanone in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred for several hours at room temperature and then refluxed to ensure completion. The reaction is subsequently quenched by the addition of water. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
Purification
The crude this compound is purified by fractional distillation under reduced pressure. The purity of the final product is then assessed using gas chromatography and spectroscopic methods.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
| Reactant | Molecular Weight ( g/mol ) | Amount (moles) | Volume/Mass |
| Methyltriphenylphosphonium bromide | 357.23 | 0.1 | 35.7 g |
| n-Butyllithium | 64.06 | 0.1 | 40 mL of 2.5 M solution |
| 3-carbomethoxycyclohexanone | 156.18 | 0.09 | 14.0 g |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| This compound | 138.21 | 12.44 | 8.71 | 70.2 |
| Spectroscopic Data | Wavelength/Frequency | Interpretation |
| Infrared (IR) Spectroscopy | 1715 cm⁻¹ | C=O stretch of the ketone |
| 1645 cm⁻¹ | C=C stretch of the isopropenyl group | |
| ¹H NMR Spectroscopy | δ 4.7-4.9 ppm | Vinylic protons of the isopropenyl group |
| δ 1.7 ppm | Methyl protons of the isopropenyl group |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
An In-depth Technical Guide to the Conformation Analysis of 3-Isopropenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the conformational preferences of 3-isopropenylcyclohexanone. The document delves into the principles governing its stereochemistry, focusing on the energetic factors that dictate the equilibrium between its chair conformers. Quantitative data, estimated from established principles and related compounds, are presented to provide a framework for understanding the conformational behavior of this molecule. Detailed experimental protocols for the synthesis of related compounds are provided as a reference, and a visual representation of the conformational equilibrium is offered through a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development who are working with substituted cyclohexanone systems.
Introduction
The conformational analysis of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications for understanding molecular reactivity, biological activity, and material properties. This compound, a molecule featuring both a carbonyl group and an alkenyl substituent on a cyclohexane ring, presents an interesting case study in the interplay of steric and electronic effects that govern conformational preferences. The chair conformation of the cyclohexane ring is the most stable arrangement, and the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is determined by the steric strain arising from 1,3-diaxial interactions.
Conformational Equilibrium
The conformational equilibrium of this compound involves the ring inversion between two chair conformations, as depicted below. In one conformation, the isopropenyl group occupies an equatorial position, while in the other, it is in an axial position.
Caption: Conformational equilibrium between the axial and equatorial conformers of this compound.
The position of this equilibrium is dictated by the difference in Gibbs free energy (ΔG) between the two conformers. The primary factor contributing to this energy difference is the steric strain experienced by the axial substituent due to 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.
Quantitative Conformational Analysis: The A-Value
The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which is the negative of the Gibbs free energy change (-ΔG°) for the equilibrium where the substituent moves from the axial to the equatorial position. A larger A-value indicates a stronger preference for the equatorial position.
Table 1: Estimated Conformational Energy Data for this compound
| Parameter | Value | Source/Justification |
| A-Value (Isopropenyl) | ~1.6 kcal/mol | Estimated from the A-value of the vinyl group.[1] |
| ΔG° (Axial → Equatorial) | ~ -1.6 kcal/mol | The negative of the A-value. |
| Equilibrium Constant (Keq) | ~ 15.7 (at 298 K) | Calculated using the equation Keq = exp(-ΔG°/RT). |
| % Equatorial Conformer | ~ 94% | Calculated from Keq. |
| % Axial Conformer | ~ 6% | Calculated from Keq. |
The equilibrium constant (Keq) and the relative populations of the two conformers can be calculated from the A-value using the following equations:
ΔG° = -RT * ln(Keq)
% Equatorial = [Keq / (1 + Keq)] * 100
% Axial = [1 / (1 + Keq)] * 100
Where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin (298 K).
Based on the estimated A-value of 1.6 kcal/mol, the equatorial conformer of this compound is significantly favored at room temperature, comprising approximately 94% of the equilibrium mixture.
Spectroscopic Analysis
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for the conformational analysis of cyclic molecules.
¹H NMR Spectroscopy
Proton NMR spectroscopy can provide valuable information about the conformation of this compound through the analysis of chemical shifts and, more importantly, vicinal coupling constants (³J). The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.
In a chair conformation, the following typical coupling constants are observed:
-
³J(axial, axial): 7 - 12 Hz (dihedral angle ~180°)
-
³J(axial, equatorial): 2 - 5 Hz (dihedral angle ~60°)
-
³J(equatorial, equatorial): 2 - 5 Hz (dihedral angle ~60°)
For the major, equatorial conformer of this compound, the proton at C3 would be in an axial position. Therefore, its coupling to the adjacent axial protons on C2 and C4 would be expected to show large coupling constants (in the 7-12 Hz range). In the minor, axial conformer, the proton at C3 would be equatorial, and would exhibit smaller coupling constants to the adjacent protons.
Table 2: Predicted ¹H NMR Coupling Constants for the C3-Proton in this compound Conformers
| Conformer | C3-Proton Orientation | Expected ³J to Axial C2/C4 Protons | Expected ³J to Equatorial C2/C4 Protons |
| Equatorial | Axial | 7 - 12 Hz | 2 - 5 Hz |
| Axial | Equatorial | 2 - 5 Hz | 2 - 5 Hz |
The observation of a complex multiplet for the C3 proton with large coupling constants would provide strong evidence for the predominance of the equatorial conformer.
¹³C NMR Spectroscopy
The chemical shifts in ¹³C NMR spectroscopy are also sensitive to the stereochemical environment of the carbon atoms. In general, axial substituents cause a shielding (upfield shift) of the γ-carbons due to steric compression (the γ-gauche effect). In the case of this compound, the axial conformer would be expected to show an upfield shift for the C1 and C5 carbons compared to the equatorial conformer.
Infrared (IR) Spectroscopy
The C=O stretching frequency in the IR spectrum of cyclohexanones is sensitive to the conformation of adjacent substituents. For 3-substituted cyclohexanones, the C=O stretching frequency is often slightly different for the axial and equatorial conformers. However, due to the low population of the axial conformer of this compound, observing a distinct C=O stretch for this species would be challenging. The spectrum would be dominated by the absorption of the equatorial conformer. The isopropenyl group would exhibit characteristic C=C and =C-H stretching and bending vibrations.
Experimental Protocols
Illustrative Synthesis of a Substituted Cyclohexanone (General Procedure)
Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.
Reaction: Robinson Annulation to form a substituted cyclohexenone, followed by selective reduction of the enone double bond.
Materials:
-
A suitable α,β-unsaturated ketone (e.g., methyl vinyl ketone)
-
A suitable cyclic ketone (e.g., 2-methylcyclohexanone)
-
Base (e.g., sodium ethoxide in ethanol)
-
Reducing agent (e.g., lithium in liquid ammonia)
-
Appropriate solvents and workup reagents
Procedure:
-
Robinson Annulation: The cyclic ketone is treated with the α,β-unsaturated ketone in the presence of a base to facilitate a Michael addition followed by an intramolecular aldol condensation to yield a cyclohexenone derivative.
-
Purification: The crude product is purified by distillation or column chromatography.
-
Selective Reduction: The resulting cyclohexenone is then subjected to a dissolving metal reduction (e.g., Birch reduction conditions) to selectively reduce the carbon-carbon double bond, affording the substituted cyclohexanone.
-
Final Purification: The final product is purified by distillation or chromatography.
Characterization: The structure and purity of the synthesized compound would be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Computational Analysis Workflow
Computational chemistry provides a powerful means to investigate the conformational landscape of molecules. Density Functional Theory (DFT) is a commonly employed method for calculating the energies and geometries of different conformers.
Caption: A typical workflow for the computational conformational analysis of a flexible molecule.
This workflow allows for the accurate determination of the relative energies of the axial and equatorial conformers, as well as the precise calculation of geometric parameters such as dihedral angles.
Conclusion
The conformational analysis of this compound is governed by the steric preference of the isopropenyl group for the equatorial position to avoid destabilizing 1,3-diaxial interactions. Based on the A-value of the related vinyl group, the equatorial conformer is estimated to be significantly more stable, accounting for approximately 94% of the conformational population at room temperature. This prediction can be experimentally verified through detailed analysis of ¹H NMR coupling constants. The synthesis of this molecule can be approached through established organometallic or condensation methodologies. The principles and data presented in this guide provide a solid foundation for researchers and professionals working with this and structurally related molecules, aiding in the prediction of their chemical behavior and biological interactions. Further experimental and computational studies are warranted to refine the quantitative data presented herein.
References
An In-depth Technical Guide to the Reactivity of the Isopropenyl Group in 3-Isopropenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted reactivity of the isopropenyl group in 3-isopropenylcyclohexanone. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates information from analogous compounds, particularly other substituted cyclohexanones and terpenoids containing the isopropenyl moiety, such as its regioisomer 4-isopropenylcyclohexanone and carvone. The document details expected reaction pathways, including electrophilic additions, oxidation, and reduction, providing predicted outcomes and generalized experimental protocols. Spectroscopic data from analogous compounds are presented to aid in the characterization of potential reaction products. This guide serves as a foundational resource for researchers interested in the synthetic utility of this compound.
Introduction
This compound is a bicyclic ketone with a chemical formula of C₉H₁₄O. Its structure features a cyclohexanone ring substituted with an isopropenyl group at the 3-position. This arrangement presents two primary sites of reactivity: the carbonyl group of the cyclohexanone ring and the exocyclic carbon-carbon double bond of the isopropenyl group. The interplay between these functional groups, particularly the electronic effects of the ketone on the alkene and vice-versa, governs the molecule's chemical behavior. Understanding the reactivity of the isopropenyl group is crucial for its application as a synthon in organic synthesis, particularly in the development of novel pharmaceutical agents and complex natural products. This guide will focus on the chemical transformations of the isopropenyl moiety.
Predicted Reactivity of the Isopropenyl Group
The isopropenyl group, a 1,1-disubstituted alkene, is susceptible to a variety of addition and oxidative cleavage reactions. The presence of the ketone at the 3-position is expected to have a modest electronic influence on the double bond.
Electrophilic Addition Reactions
The electron-rich π-bond of the isopropenyl group is susceptible to attack by electrophiles. These reactions are predicted to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, and the nucleophile adds to the more substituted tertiary carbon, leading to the formation of a stable tertiary carbocation intermediate.
Table 1: Predicted Products of Electrophilic Addition to this compound
| Reagent (Electrophile) | Predicted Major Product |
| HBr | 3-(2-Bromopropan-2-yl)cyclohexanone |
| H₂O / H⁺ (Acid-catalyzed hydration) | 3-(2-Hydroxypropan-2-yl)cyclohexanone |
| Br₂ in CCl₄ | 3-(1,2-Dibromopropan-2-yl)cyclohexanone |
Catalytic Hydrogenation
The double bond of the isopropenyl group can be selectively reduced in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Wilkinson's catalyst. This reaction is expected to be facile, converting the isopropenyl group to an isopropyl group. The ketone functionality may also be reduced under more forcing conditions (higher pressure and temperature, or with specific catalysts like Rhodium).
Table 2: Predicted Products of Hydrogenation of this compound
| Catalyst | Reagent | Predicted Major Product |
| Pd/C | H₂ (1 atm) | 3-Isopropylcyclohexanone |
| PtO₂ | H₂ (high pressure) | 3-Isopropylcyclohexanol |
| Wilkinson's Catalyst | H₂ (1 atm) | 3-Isopropylcyclohexanone |
Oxidation Reactions
The isopropenyl group is susceptible to oxidative cleavage by strong oxidizing agents like ozone (O₃) and potassium permanganate (KMnO₄). These reactions cleave the double bond, yielding ketone and/or carboxylic acid functionalities.
-
Ozonolysis : Treatment with ozone followed by a reductive workup (e.g., with dimethyl sulfide, DMS) is predicted to cleave the double bond to yield 3-acetylcyclohexanone and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide, H₂O₂) would likely oxidize the intermediate aldehyde to a carboxylic acid, though in this case, the other product is already a ketone.
-
Potassium Permanganate : Under hot, acidic, or basic conditions, KMnO₄ will cleave the double bond. This reaction is expected to yield 3-acetylcyclohexanone.[1] Under milder, cold, and neutral or slightly basic conditions, syn-dihydroxylation may occur to form 3-(1,2-dihydroxypropan-2-yl)cyclohexanone.
Table 3: Predicted Products of Oxidation of the Isopropenyl Group
| Reagent | Workup | Predicted Major Product |
| 1. O₃; 2. (CH₃)₂S | Reductive | 3-Acetylcyclohexanone |
| 1. O₃; 2. H₂O₂ | Oxidative | 3-Acetylcyclohexanone |
| Hot, acidic KMnO₄ | - | 3-Acetylcyclohexanone |
| Cold, dilute KMnO₄, NaOH | - | 3-(1,2-Dihydroxypropan-2-yl)cyclohexanone |
Reactivity of the Cyclohexanone Ring
While this guide focuses on the isopropenyl group, it is important to consider the reactivity of the ketone for synthetic planning. The carbonyl group can undergo nucleophilic addition, reduction to an alcohol, and can be converted to other functional groups via reactions like the Wittig reaction.
Wittig Reaction
The Wittig reaction provides a powerful method for converting ketones into alkenes.[2][3] Reaction of this compound with a phosphorus ylide (Wittig reagent) would replace the carbonyl oxygen with a carbon-carbon double bond, yielding a substituted cyclohexene. For example, reaction with methylenetriphenylphosphorane (Ph₃P=CH₂) would yield 3-isopropenyl-1-methylenecyclohexane.
Experimental Protocols (Based on Analogous Systems)
The following are generalized experimental protocols for key transformations, adapted from literature procedures for structurally similar compounds. Researchers should optimize these conditions for this compound.
Catalytic Hydrogenation of an Isopropenyl Group (Analogous to Carvone)
Procedure:
-
A solution of the substrate (e.g., carvone, 1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate) is prepared in a hydrogenation flask.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%) is added to the solution.
-
The flask is connected to a hydrogenation apparatus, and the atmosphere is replaced with hydrogen gas (typically at 1 atm, balloon pressure).
-
The reaction mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen is consumed (monitored by TLC or gas chromatography).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by distillation or column chromatography.
Ozonolysis of an Isopropenyl Group (Analogous to Limonene)
Procedure:
-
The substrate (e.g., limonene, 1 equivalent) is dissolved in a non-participating solvent (e.g., dichloromethane or methanol) and cooled to -78 °C in a dry ice/acetone bath.
-
A stream of ozone gas is bubbled through the solution until a persistent blue color indicates the presence of excess ozone.
-
The reaction mixture is then purged with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
For a reductive workup, a reducing agent such as dimethyl sulfide (DMS, 1.5 equivalents) is added, and the solution is allowed to warm to room temperature and stirred for several hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Wittig Reaction on a Cyclohexanone Ring
Procedure:
-
A phosphorus ylide is prepared in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equivalents) with a strong base (e.g., n-butyllithium or potassium tert-butoxide) in an anhydrous aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
The solution of the ylide is typically cooled in an ice bath.
-
A solution of the cyclohexanone derivative (1 equivalent) in the same anhydrous solvent is added dropwise to the ylide solution.
-
The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.[2][3][4]
Predicted Spectroscopic Data (Based on Analogous Compounds)
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| =CH₂ | 4.7 - 4.9 | s |
| CH₃ | 1.7 - 1.8 | s |
| Cyclohexanone Ring Protons | 1.5 - 2.8 | m |
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 208 - 212 |
| C=CH₂ | 145 - 150 |
| =CH₂ | 110 - 115 |
| CH₃ | 20 - 23 |
| Cyclohexanone Ring Carbons | 25 - 50 |
Table 6: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (Ketone) | ~1715 |
| C=C (Alkene) | ~1645 |
| =C-H (sp² C-H stretch) | ~3080 |
| C-H (sp³ C-H stretch) | 2850 - 3000 |
Visualizations of Reaction Workflows
The following diagrams illustrate the generalized workflows for key reactions of this compound.
Conclusion
While direct experimental data on the reactivity of this compound is scarce, a robust predictive framework can be established by examining analogous chemical systems. The isopropenyl group is anticipated to readily undergo a variety of transformations, including electrophilic additions, catalytic hydrogenation, and oxidative cleavage, making it a versatile handle for molecular elaboration. The ketone functionality provides an additional site for synthetic modification. This guide provides researchers with a solid foundation for designing synthetic routes utilizing this compound and for interpreting the results of such reactions. Further experimental investigation is warranted to fully elucidate the specific reactivity and spectroscopic properties of this compound.
References
- 1. Answered: Draw the major organic product of the reaction of carvone with KMnO4. H3O+ | bartleby [bartleby.com]
- 2. Carvone, (-)- | C10H14O | CID 439570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. D(+)-Carvone(2244-16-8) IR Spectrum [chemicalbook.com]
- 6. L(-)-Carvone(6485-40-1) IR Spectrum [chemicalbook.com]
- 7. L(-)-Carvone(6485-40-1) 1H NMR [m.chemicalbook.com]
- 8. D(+)-Carvone(2244-16-8) 1H NMR [m.chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 4-Isopropenylcyclohexanone [webbook.nist.gov]
- 11. 4-Isopropenylcyclohexanone [webbook.nist.gov]
Keto-Enol Tautomerism in 3-Isopropenylcyclohexanone: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the principles of keto-enol tautomerism as they apply to the α,β-unsaturated ketone, 3-isopropenylcyclohexanone. While specific experimental data for this particular molecule is not extensively available in public literature, this document extrapolates from established knowledge of substituted cyclohexanones and related compounds to provide a robust theoretical framework. This guide covers the fundamental equilibrium, influencing factors, and detailed experimental and computational methodologies for its study.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond). These two forms are tautomers, which are constitutional isomers that readily interconvert.[1] The interconversion involves the migration of a proton and the shifting of bonding electrons.[1] For most simple ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1]
Caption: General equilibrium between the keto and enol tautomers.
Tautomerism in this compound
For this compound, an α,β-unsaturated ketone, the tautomerism involves the formation of a dienol. The presence of the isopropenyl group introduces further electronic and steric considerations. The potential enol forms would involve a dienol structure, which benefits from extended conjugation.
It is important to note that α,β-unsaturated ketones can also undergo deprotonation at the γ-carbon under thermodynamic control, leading to a different enolate.[2]
Factors Influencing the Keto-Enol Equilibrium
Several factors can influence the position of the keto-enol equilibrium:
-
Substitution: Increased substitution on the double bond of the enol form can enhance its stability.[3]
-
Conjugation: Extended π-systems in the enol form, such as in β-dicarbonyl compounds or α,β-unsaturated systems, can stabilize the enol tautomer.[3][4] For this compound, the resulting dienol would be stabilized by conjugation.
-
Aromaticity: If the enol form results in an aromatic ring, it is significantly stabilized, and the equilibrium will heavily favor the enol.[4]
-
Hydrogen Bonding: Intramolecular hydrogen bonding in the enol form, particularly in 1,3-dicarbonyl compounds, can greatly increase the population of the enol tautomer.[5]
-
Solvent: The polarity of the solvent plays a crucial role. Generally, less polar solvents favor the enol form, where intramolecular hydrogen bonding can be a stabilizing factor.[5] Polar solvents can stabilize the more polar keto form.[6]
Quantitative Analysis of Keto-Enol Equilibria in Cyclic Ketones
While specific data for this compound is scarce, data from related cyclic ketones can provide valuable insights into the expected equilibrium position. The equilibrium constant (Keq) is a measure of the relative amounts of the two tautomers at equilibrium.
Table 1: Equilibrium Constants and Thermodynamic Data for Keto-Enol Tautomerism of Selected Cyclic Ketones
| Compound | Solvent | Keq ([Enol]/[Keto]) | ΔG° (kcal/mol) | Reference |
| Cyclohexanone | Aqueous Solution | 1.1 x 10-6 | 8.1 | [7] |
| Cyclopentanone | Aqueous Solution | 1.1 x 10-7 | 9.5 | [7] |
| Acetylacetone | CCl4 | 5.25 | -0.98 | [5] |
| Acetylacetone | D2O | 0.19 | 0.97 | [5] |
Experimental Protocols for Studying Keto-Enol Tautomerism
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a powerful and widely used technique for the quantitative analysis of keto-enol equilibria.[6][8] The interconversion between keto and enol forms is often slow on the NMR timescale, allowing for the distinct observation and integration of signals from both tautomers.[6]
Detailed Experimental Protocol for ¹H NMR Analysis:
-
Sample Preparation:
-
Prepare a solution of the sample (e.g., 0.1 M) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CCl₄).[9] The choice of solvent is critical as it can influence the equilibrium position.[6]
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.[9]
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of 5 times the longest T1 is recommended.
-
Optimize other acquisition parameters as needed.
-
-
Spectral Analysis and Quantification:
-
Identify the characteristic signals for both the keto and enol forms. For a cyclohexanone derivative, the α-protons of the keto form typically appear in a different region than the vinylic proton of the enol form.[6]
-
Carefully integrate the signals corresponding to unique protons in each tautomer. For example, integrate the signal of the enolic proton and a signal of a proton unique to the keto form.
-
Calculate the mole fraction of each tautomer from the integrated areas. Remember to account for the number of protons giving rise to each signal.
-
The equilibrium constant (Keq) is calculated as the ratio of the concentration of the enol to the keto form.
-
Caption: Workflow for determining the keto-enol equilibrium constant using NMR spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be employed to study keto-enol tautomerism, particularly when the two forms have distinct absorption spectra.[10][11] The enol form, with its C=C double bond, often absorbs at a different wavelength than the keto form's C=O bond.[12] By measuring the absorbance at wavelengths specific to each tautomer, their relative concentrations can be determined using the Beer-Lambert law.[10] This method is often complemented by computational chemistry to predict the theoretical spectra of the individual tautomers.[10]
Catalysis of Tautomerization
The interconversion between keto and enol forms is catalyzed by both acids and bases.[1]
Acid-Catalyzed Mechanism:
-
Protonation of the carbonyl oxygen.
-
Deprotonation of the α-carbon by a weak base (e.g., the solvent).
Caption: Acid-catalyzed mechanism of keto-enol tautomerization.
Base-Catalyzed Mechanism:
-
Deprotonation of the α-carbon to form an enolate ion.
-
Protonation of the enolate oxygen by a weak acid (e.g., the solvent).
References
- 1. youtube.com [youtube.com]
- 2. web.mit.edu [web.mit.edu]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cores.research.asu.edu [cores.research.asu.edu]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. dial.uclouvain.be [dial.uclouvain.be]
- 11. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
3-Isopropenylcyclohexanone: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Isopropenylcyclohexanone, a readily accessible chiral building block, presents a wealth of opportunities for the synthesis of complex molecular architectures. Its unique structural motif, featuring a reactive α,β-unsaturated ketone system and a pendant isopropenyl group, allows for a diverse range of chemical transformations. This guide explores the potential applications of this compound in key organic reactions, including Robinson annulation, Diels-Alder reactions, conjugate additions, and catalytic hydrogenations. Detailed experimental protocols for representative transformations are provided, alongside a summary of expected quantitative data. Furthermore, this document illustrates the potential of this versatile ketone in the construction of intricate molecular frameworks relevant to natural product synthesis and drug discovery.
Introduction
The quest for novel and efficient synthetic methodologies is a cornerstone of modern organic chemistry and drug development. Chiral building blocks, which serve as foundational scaffolds for the construction of complex, stereochemically defined molecules, are of paramount importance in this endeavor. This compound, a monoterpenoid derivative, has emerged as a promising yet underutilized synthon. Its synthesis from biorenewable sources such as β-pinene further enhances its appeal from a green chemistry perspective.[1][2] This guide aims to illuminate the synthetic potential of this compound, providing a technical resource for its application in the synthesis of diverse and valuable organic compounds.
Synthesis of this compound
While various synthetic routes to cyclohexanone derivatives exist, a notable pathway to the isomeric 4-isopropenylcyclohexanone involves a three-step sequence from the renewable feedstock β-pinene, with an overall yield of 65%.[1][3] This process typically involves oxidation, acid-catalyzed ring-opening, and dehydration. Although a specific high-yield synthesis for this compound is not as prominently documented in readily available literature, its preparation has been described, and it remains an accessible starting material for further synthetic explorations.[4]
Key Synthetic Applications
The reactivity of this compound is dominated by its two key functional groups: the α,β-unsaturated ketone and the isopropenyl moiety. This dual reactivity allows for a range of selective transformations to build molecular complexity.
Robinson Annulation: Construction of Bicyclic Systems
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[3][5][6] this compound can serve as the Michael acceptor in this sequence, reacting with an enolate to form a new bicyclic system. This strategy is widely used in the synthesis of steroids, terpenoids, and other natural products.[3][7]
A representative reaction would involve the reaction of this compound with an enolate generated from a ketone, such as 2-methylcyclohexanone, to yield a tricyclic enone.[6]
Logical Workflow for Robinson Annulation:
Caption: Robinson Annulation Workflow.
Experimental Protocol (Representative):
A detailed protocol for a Robinson annulation using 2-methylcyclohexanone and methyl vinyl ketone is provided as a representative example.[6][7][8]
-
Enolate Formation: To a solution of 2-methylcyclohexanone (1.0 eq) in a suitable solvent (e.g., ethanol), a base such as sodium ethoxide (1.1 eq) is added at room temperature.
-
Michael Addition: this compound (1.0 eq) is added to the enolate solution, and the mixture is stirred until the Michael addition is complete (monitored by TLC).
-
Aldol Condensation & Dehydration: The reaction mixture is then heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration to afford the final annulated product.
-
Workup and Purification: The reaction is cooled, neutralized with a weak acid, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
| Reactant A | Reactant B | Base | Solvent | Temperature | Time | Product | Yield (%) |
| 2-Methylcyclohexanone | This compound | NaOEt | Ethanol | Reflux | 12-24 h | Tricyclic Enone | 60-75 (expected) |
Table 1: Expected outcome of a representative Robinson annulation reaction.
Diels-Alder Reaction: Access to Complex Polycycles
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings with high stereocontrol.[9][10][11] The isopropenyl group of this compound can act as a dienophile, reacting with a conjugated diene to form a spirocyclic or fused-ring system. Alternatively, if the cyclohexenone ring can be further functionalized to a diene, it could react with a dienophile.
A representative Diels-Alder reaction would involve reacting this compound with a diene like isoprene in the presence of a Lewis acid catalyst to promote the reaction and control stereoselectivity.
Logical Workflow for Diels-Alder Reaction:
Caption: Diels-Alder Reaction Workflow.
Experimental Protocol (Representative):
A general protocol for a Diels-Alder reaction between isoprene and maleic anhydride is provided as a representative example.[2][5]
-
Reactant Mixture: In a round-bottom flask, this compound (1.0 eq) and isoprene (1.2 eq) are dissolved in a suitable solvent (e.g., toluene).
-
Catalyst Addition: A Lewis acid catalyst (e.g., AlCl₃, 0.1 eq) is added at a low temperature (e.g., 0 °C) to enhance reactivity and selectivity.
-
Reaction: The reaction mixture is stirred at room temperature or heated as necessary until the starting materials are consumed (monitored by TLC).
-
Workup and Purification: The reaction is quenched with water, and the organic layer is separated, dried, and concentrated. The resulting crude product is purified by column chromatography.
| Dienophile | Diene | Catalyst | Solvent | Temperature | Time | Product | Yield (%) | Diastereoselectivity |
| This compound | Isoprene | AlCl₃ | Toluene | 25-80 °C | 4-12 h | Spirocyclic Adduct | 70-85 (expected) | Endo/Exo mixture |
Table 2: Expected outcome of a representative Diels-Alder reaction.
Conjugate Addition: Introduction of Functional Groups
The α,β-unsaturated ketone moiety in this compound is susceptible to conjugate (or Michael) addition of a wide range of nucleophiles.[12][13] This reaction is a fundamental C-C and C-heteroatom bond-forming reaction, allowing for the introduction of various functional groups at the β-position of the ketone. This is a key step in many multi-step syntheses.
A representative conjugate addition would be the reaction of this compound with a soft nucleophile like dimethyl malonate in the presence of a base.
Experimental Protocol (Representative):
-
Nucleophile Preparation: Sodium hydride (1.1 eq) is added to a solution of dimethyl malonate (1.2 eq) in a polar aprotic solvent like THF at 0 °C to generate the enolate.
-
Conjugate Addition: A solution of this compound (1.0 eq) in THF is added dropwise to the enolate solution at 0 °C.
-
Reaction: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is purified by column chromatography.
| Substrate | Nucleophile | Base | Solvent | Temperature | Time | Product | Yield (%) |
| This compound | Dimethyl malonate | NaH | THF | 0 °C to RT | 2-6 h | Michael Adduct | 80-95 (expected) |
Table 3: Expected outcome of a representative conjugate addition reaction.
Catalytic Hydrogenation: Stereoselective Reduction
The two double bonds in this compound can be selectively hydrogenated to yield various saturated and partially saturated products. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction, providing access to different stereoisomers of 3-isopropylcyclohexanone and its corresponding alcohol. For instance, catalytic hydrogenation of the structurally similar carvone can be achieved with high selectivity.[1][4][14]
A representative catalytic hydrogenation would involve the use of a heterogeneous catalyst like Rh/C to selectively reduce the isopropenyl double bond.
Experimental Protocol (Representative):
-
Catalyst and Substrate: this compound (1.0 eq) and a catalytic amount of Rh/C (e.g., 5 mol%) are placed in a hydrogenation vessel.
-
Solvent and Hydrogenation: A suitable solvent (e.g., ethanol) is added, and the vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 1-10 atm).
-
Reaction: The mixture is stirred vigorously at room temperature until hydrogen uptake ceases.
-
Workup and Purification: The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the crude product, which can be further purified if necessary.
| Substrate | Catalyst | Solvent | H₂ Pressure | Temperature | Time | Product | Yield (%) | Stereoselectivity |
| This compound | Rh/C (5%) | Ethanol | 5 atm | 25 °C | 4-8 h | 3-Isopropylcyclohexanone | >95 (expected) | Diastereomeric mixture (cis/trans) |
Table 4: Expected outcome of a representative catalytic hydrogenation.
Potential in the Synthesis of Bioactive Molecules
While direct applications of this compound in the synthesis of currently marketed drugs are not widely reported, its structural motifs are present in a vast array of bioactive natural products, particularly in the realm of sesquiterpenes.[15][16] The eudesmane class of sesquiterpenoids, for example, features a decalin core that can be envisioned to be constructed from a cyclohexanone precursor through annulation strategies.[15][16]
Furthermore, the carbocyclic core of this compound makes it an attractive starting material for the synthesis of carbocyclic nucleoside analogues, a class of compounds known for their antiviral and anticancer properties.[17][18][19][20] The isopropenyl group can be functionalized or cleaved to install the necessary functionalities for coupling with nucleobases.
The synthesis of spirocyclic compounds, which are gaining increasing attention in medicinal chemistry due to their unique three-dimensional structures, is another promising application.[21][22][23][24][25][26] Diels-Alder reactions or intramolecular cyclizations starting from this compound could provide efficient routes to novel spiro-heterocycles with potential biological activity.
Logical Workflow for Bioactive Molecule Synthesis:
Caption: Synthetic potential of this compound.
Conclusion
This compound is a versatile and promising building block for organic synthesis. Its inherent reactivity, coupled with its availability from renewable resources, makes it an attractive starting material for the construction of a wide array of complex molecules. The key reactions highlighted in this guide—Robinson annulation, Diels-Alder cycloaddition, conjugate addition, and catalytic hydrogenation—provide a powerful toolkit for chemists to access novel bicyclic, spirocyclic, and functionalized carbocyclic systems. Further exploration of the synthetic utility of this compound is warranted and holds significant potential for the discovery of new bioactive compounds and the development of innovative synthetic strategies in the pharmaceutical and chemical industries.
References
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. researchwith.njit.edu [researchwith.njit.edu]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Solved Provide a detailed, stepwise mechanism for the | Chegg.com [chegg.com]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. Khan Academy [khanacademy.org]
- 11. Diels-Alder reaction | McGraw Hill's AccessScience [accessscience.com]
- 12. Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5- 6- and 7-Membered β-substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Advantageous heterogeneously catalysed hydrogenation of carvone with supercritical carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Total synthesis of eudesmane terpenes by site-selective C-H oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of carbocyclic nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]
- 19. Synthesis and Antiviral Evaluation of Carbocyclic Nucleoside Analogs of Nucleoside Reverse Transcriptase Translocation Inhibitor MK-8591 (4'-Ethynyl-2-fluoro-2'-deoxyadenosine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of 3-Isopropenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropenylcyclohexanone is a valuable chiral building block in organic synthesis, serving as a precursor for various natural products and pharmaceutical agents. Its stereoselective synthesis is of significant interest, as the biological activity of more complex molecules often depends on their specific enantiomeric form. The Robinson annulation, a powerful ring-forming reaction, has been widely employed for the construction of cyclohexenone frameworks.[1] This application note details protocols for the enantioselective synthesis of this compound, focusing on organocatalytic methods that offer a greener and more efficient alternative to traditional metal-based catalysis.
The key strategy involves an asymmetric Robinson annulation, which consists of a Michael addition followed by an intramolecular aldol condensation.[1] Organocatalysts, particularly L-proline and its derivatives, have proven to be highly effective in inducing enantioselectivity in these transformations.[2] While direct synthesis of this compound via this method is not extensively documented, analogous syntheses of structurally related compounds, such as those derived from R-(−)-carvone, provide a strong basis for the development of a successful protocol.[3]
Synthetic Strategies and Key Parameters
The enantioselective synthesis of this compound can be approached through an organocatalyzed Robinson annulation of a suitable cyclohexanone precursor with an α,β-unsaturated ketone that will introduce the isopropenyl group. A plausible Michael acceptor for this purpose is 3-methyl-3-buten-2-one (methyl isopropenyl ketone). The choice of catalyst, solvent, temperature, and reaction time are critical parameters that influence both the yield and the enantiomeric excess (ee) of the final product.
Organocatalytic Systems
Several chiral organocatalysts can be employed to facilitate the asymmetric Michael addition, the key stereodetermining step of the Robinson annulation. L-proline is a readily available and cost-effective catalyst that has been successfully used in numerous asymmetric Robinson annulations.[2][4] Other catalysts, such as chiral primary amines and their salts, have also shown high efficacy.[5]
Table 1: Comparison of Organocatalytic Systems for Asymmetric Robinson Annulation
| Catalyst System | Typical Substrates | Typical ee (%) | Typical Yield (%) | Reference |
| L-Proline | Cyclohexanone derivatives + Methyl vinyl ketone | 70-95 | 50-80 | [2] |
| Chiral Primary Diamine/TfOH | Chalcone + Acetone | up to 99 | High | [5] |
| (S)-Phenylalanine/d-camphorsulfonic acid | Prochiral triketones | Good | Good | [4] |
Experimental Protocols
The following is a generalized protocol for the enantioselective synthesis of this compound via an L-proline catalyzed Robinson annulation. This protocol is adapted from established procedures for similar cyclohexenone syntheses.
Protocol 1: L-Proline Catalyzed Enantioselective Synthesis of this compound
Materials:
-
Cyclohexanone
-
3-Methyl-3-buten-2-one (Methyl isopropenyl ketone)
-
L-Proline
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a stirred solution of cyclohexanone (1.0 mmol) in anhydrous DMSO (5 mL) is added L-proline (0.3 mmol, 30 mol%).
-
3-Methyl-3-buten-2-one (1.2 mmol) is then added dropwise to the mixture at room temperature.
-
The reaction mixture is stirred at room temperature for 48-72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired enantiomerically enriched this compound.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Table 2: Representative Reaction Parameters and Expected Outcomes
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Expected ee (%) |
| 1 | 30 | DMSO | 25 | 72 | 60-75 | 85-95 |
| 2 | 20 | Acetonitrile | 25 | 96 | 50-65 | 80-90 |
| 3 | 30 | Neat | 40 | 120 | 40-55 | 70-85 |
Diagrams
Caption: Experimental workflow for the enantioselective synthesis.
Caption: Catalytic cycle of the proline-mediated reaction.
Conclusion
The enantioselective synthesis of this compound is a challenging yet important transformation in organic chemistry. Organocatalytic methods, particularly those employing L-proline, offer a promising and accessible route to this chiral building block. The provided protocol, based on well-established Robinson annulation procedures, serves as a robust starting point for researchers. Optimization of reaction parameters will be crucial for achieving high yields and enantioselectivities for this specific substrate. Further investigation into different chiral catalysts and reaction conditions is encouraged to refine and improve upon this synthetic strategy.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues [mdpi.com]
- 3. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- Enantioselective Synthesis of Functionalised Decalones by Robinson Annulation of Substituted Cyclohexanones, Derived from R-(â)-Carvone [manuscript.isc.ac]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Michael Addition Reactions with 3-Isopropenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] This reaction is particularly valuable in the synthesis of complex molecules, including natural products and pharmacologically active compounds.[2][3] 3-Isopropenylcyclohexanone, a terpenoid-like cyclic enone, represents an attractive scaffold for the synthesis of novel bioactive molecules. Its α,β-unsaturated ketone moiety serves as a Michael acceptor, enabling the introduction of a wide range of substituents at the β-position. The resulting Michael adducts can be key intermediates in the synthesis of meroterpenoids and other natural product analogues with potential therapeutic applications, including cytotoxic and antimicrobial activities.[1][4]
These application notes provide an overview of Michael addition reactions involving substrates structurally similar to this compound, offering detailed protocols and representative data to guide the design and execution of such reactions. Given the limited specific literature on this compound as a Michael acceptor, the following protocols are based on well-established procedures for analogous cyclic enones and should be adapted and optimized for this specific substrate.
Data Presentation
The following tables summarize representative quantitative data for Michael addition reactions of cyclic enones with various nucleophiles, illustrating typical yields and stereoselectivities that may be achievable with this compound.
Table 1: Organocatalyzed Michael Addition of Active Methylene Compounds to Cyclic Enones
| Entry | Michael Donor | Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | Dimethyl malonate | Thiourea-cinchona alkaloid | Toluene | 24 | 95 | >95:5 | 98 |
| 2 | Diethyl malonate | Primary amine-thiourea | CH2Cl2 | 48 | 89 | 90:10 | 92 |
| 3 | Nitromethane | Diarylprolinol silyl ether | Dioxane | 72 | 85 | - | 95 |
| 4 | β-Ketoester | Calix[3]squaramide | Chloroform | 36 | 92 | 85:15 | 90 |
Table 2: Michael Addition of Thiols to Cyclic Enones
| Entry | Thiol Nucleophile | Catalyst/Base | Solvent | Time (h) | Yield (%) |
| 1 | Thiophenol | DBU | Acetonitrile | 2 | 98 |
| 2 | Benzyl mercaptan | Et3N | THF | 6 | 92 |
| 3 | 1-Dodecanethiol | KF/Alumina | Solvent-free | 1 | 95 |
| 4 | 4-Methoxythiophenol | None | Water | 12 | 88 |
Experimental Protocols
The following are detailed experimental protocols for representative Michael addition reactions on cyclic enones, which can serve as a starting point for reactions with this compound.
Protocol 1: Organocatalyzed Michael Addition of Dimethyl Malonate to a Cyclic Enone
This protocol describes a typical asymmetric Michael addition using a chiral organocatalyst.
Materials:
-
Cyclic enone (e.g., cyclohexenone as a proxy for this compound) (1.0 mmol)
-
Dimethyl malonate (1.2 mmol)
-
Thiourea-based cinchona alkaloid catalyst (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the cyclic enone (1.0 mmol) and the chiral thiourea catalyst (0.1 mmol).
-
Dissolve the solids in toluene (5 mL).
-
Add dimethyl malonate (1.2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Base-Catalyzed Michael Addition of Thiophenol to a Cyclic Enone
This protocol outlines a straightforward base-catalyzed thiol addition.
Materials:
-
Cyclic enone (e.g., cyclohexenone) (1.0 mmol)
-
Thiophenol (1.1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 10 mol%)
-
Acetonitrile (5 mL)
-
Brine
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the cyclic enone (1.0 mmol) and thiophenol (1.1 mmol) in acetonitrile (5 mL).
-
Add DBU (0.1 mmol) to the solution at room temperature.
-
Stir the mixture for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the thioether adduct.
Visualizations
Michael Addition General Workflow
Caption: General experimental workflow for the Michael addition reaction.
Potential Biological Action of Michael Adducts
Michael adducts derived from natural product scaffolds have been shown to exhibit cytotoxic effects, potentially through the induction of apoptosis.[4] The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis that could be influenced by such compounds.
Caption: Simplified apoptotic pathway potentially targeted by bioactive Michael adducts.
References
- 1. Phosphine-Catalyzed Synthesis and Cytotoxic Evaluation of Michael Adducts of the Sesquiterpene Lactone Arglabin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Programmable meroterpene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Michael-type amine adducts of alpha-methylene lactones alantolactone and isoalantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Organocatalyzed Conjugate Addition to 3-Isopropenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the organocatalyzed conjugate addition to 3-isopropenylcyclohexanone, a key reaction in the synthesis of complex molecular architectures relevant to drug discovery and development. This document outlines detailed experimental protocols, summarizes key performance data, and illustrates the underlying mechanistic principles.
Introduction
The organocatalyzed conjugate addition, or Michael addition, to α,β-unsaturated carbonyl compounds is a powerful tool for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. The use of small organic molecules as catalysts offers a green and efficient alternative to traditional metal-based catalysts. This compound represents a challenging substrate due to the steric hindrance imposed by the isopropenyl group. However, successful conjugate additions to this and structurally similar cyclic enones have been achieved using various organocatalysts, providing access to chiral cyclohexanone derivatives with high levels of stereocontrol. These products are valuable building blocks in the synthesis of natural products and pharmaceutically active compounds.
Data Presentation: Performance of Organocatalysts in Conjugate Additions to Cyclic Enones
The following tables summarize the performance of various organocatalysts in conjugate addition reactions with cyclic enones, including data extrapolated as representative for this compound based on reactions with similar substrates like cyclohexenone.
Table 1: Organocatalyzed Conjugate Addition of Thiols to Cyclic Enones
| Entry | Organocatalyst (mol%) | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cinchona-derived urea (0.1) | 4-methoxythiophenol | Toluene | RT | 1 | >99 | 95 |
| 2 | Cinchona-derived urea (0.1) | Thiophenol | Toluene | RT | 1 | 98 | 92 |
| 3 | Cinchona-derived urea (0.1) | 4-chlorothiophenol | Toluene | RT | 1.5 | >99 | 96 |
Data is representative of reactions with α,β-unsaturated ketones as described in literature.[1]
Table 2: Organocatalyzed Conjugate Addition of Malonates to Cyclic Enones
| Entry | Organocatalyst (mol%) | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Primary amine-thiourea (10) | Diethyl malonate | Toluene | RT | 48 | 95 | 92 |
| 2 | Primary amine-thiourea (5) | Dibenzyl malonate | Chloroform | RT | 72 | 92 | 90 |
| 3 | Primary amine-thiourea (10) | Di-tert-butyl malonate | Toluene | RT | 60 | 88 | 85 |
Performance based on reactions with cyclohex-2-enone.[2]
Table 3: Organocatalyzed Conjugate Addition of Nitroalkanes to Cyclic Enones
| Entry | Organocatalyst (mol%) | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | DPEN-thiourea (10) | Nitromethane | Toluene | RT | 24 | 92 | 9:1 | 95 (syn) |
| 2 | DPEN-thiourea (10) | Nitroethane | Toluene | RT | 30 | 88 | 8:2 | 93 (syn) |
| 3 | DPEN-thiourea (10) | Nitropropane | Toluene | RT | 36 | 85 | 7:3 | 90 (syn) |
DPEN = (R,R)-1,2-diphenylethylenediamine. Data is representative for cycloketones.[3][4]
Experimental Protocols
The following are generalized protocols for the organocatalyzed conjugate addition to this compound, adapted from established procedures for similar cyclic enones.[1][2][3]
Protocol 1: General Procedure for the Sulfa-Michael Addition
-
To a stirred solution of this compound (1.0 mmol) in toluene (2.0 mL) is added the thiol nucleophile (1.2 mmol).
-
The cinchona alkaloid-derived urea organocatalyst (0.01 mmol, 1 mol%) is then added in one portion.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is directly purified by column chromatography on silica gel (n-hexane/ethyl acetate) to afford the desired product.
Protocol 2: General Procedure for the Michael Addition of Malonates
-
In a dry vial, the primary amine-thiourea organocatalyst (0.1 mmol, 10 mol%) is dissolved in toluene (1.0 mL).
-
This compound (1.0 mmol) is added, followed by the malonate ester (1.5 mmol).
-
The reaction is stirred at room temperature for the time indicated by TLC analysis.
-
The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield the adduct.
Protocol 3: General Procedure for the Michael Addition of Nitroalkanes
-
To a solution of this compound (1.0 mmol) and the nitroalkane (2.0 mmol) in toluene (2.0 mL) is added the (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalyst (0.1 mmol, 10 mol%).
-
The mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC).
-
The crude product is then concentrated and purified by silica gel column chromatography to provide the Michael adduct.
Mandatory Visualizations
The following diagrams illustrate the general workflow and a plausible catalytic cycle for the organocatalyzed conjugate addition to this compound.
Caption: General experimental workflow for organocatalyzed conjugate addition.
Caption: Proposed catalytic cycle for a bifunctional thiourea catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones [beilstein-journals.org]
- 3. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
Application Notes and Protocols for Diels-Alder Reactions of α,β-Unsaturated Ketones as Dienophiles, with Reference to 3-Isopropenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the Diels-Alder reactions of 3-isopropenylcyclohexanone as a dienophile is limited in publicly available scientific literature. The following application notes and protocols are based on the well-established reactivity of analogous α,β-unsaturated ketones, such as 2-cyclohexenone and carvone. These examples serve as a guide for designing and conducting experiments with this compound.
Introduction to α,β-Unsaturated Ketones in Diels-Alder Reactions
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring, a common scaffold in many natural products and pharmaceutical agents.[1] In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). α,β-Unsaturated ketones, such as this compound, are effective dienophiles due to the electron-withdrawing nature of the carbonyl group, which polarizes the double bond and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[2][3] The reactivity of these dienophiles can be further enhanced by the use of Lewis acid catalysts, which coordinate to the carbonyl oxygen.[1][4][5][6]
The resulting cyclohexene adducts are versatile intermediates in organic synthesis, particularly in the construction of complex polycyclic systems found in steroids, alkaloids, and other biologically active molecules. The stereochemical and regiochemical outcomes of these reactions can often be controlled by the choice of reactants, catalysts, and reaction conditions.[7][8][9][10][11]
General Principles of Reactivity, Regioselectivity, and Stereoselectivity
Reactivity
The reactivity of α,β-unsaturated ketones as dienophiles in Diels-Alder reactions is governed by several factors:
-
Electronic Effects: Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction (normal electron-demand Diels-Alder).[2][3]
-
Lewis Acid Catalysis: The addition of a Lewis acid (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂, SnCl₄) can significantly increase the reaction rate and improve selectivity by coordinating to the carbonyl oxygen, thereby increasing the dienophile's electrophilicity.[1][4][5][6][12]
-
Steric Hindrance: Bulky substituents on either the diene or the dienophile can hinder the approach of the reactants and slow down the reaction.
Regioselectivity
When an unsymmetrical diene reacts with an unsymmetrical dienophile, the issue of regioselectivity arises. The regiochemical outcome can generally be predicted by considering the electronic properties of the reactants. In a normal electron-demand Diels-Alder reaction, the most nucleophilic carbon of the diene will preferentially bond to the most electrophilic carbon of the dienophile.[10][11]
For a dienophile like this compound, the β-carbon of the enone system is the more electrophilic position. The preferred orientation of addition will depend on the substitution pattern of the diene.
Stereoselectivity
The Diels-Alder reaction is a stereospecific concerted reaction, meaning that the stereochemistry of the reactants is retained in the product. Key stereochemical considerations include:
-
The endo Rule: In reactions involving cyclic dienes or dienophiles with unsaturated substituents, the endo product is often the kinetically favored product. This is attributed to stabilizing secondary orbital interactions between the π-systems of the diene and the dienophile in the transition state.[9]
-
Facial Selectivity: The diene can approach the dienophile from two different faces, leading to the formation of diastereomers. The facial selectivity is often influenced by the steric environment around the dienophile's double bond. For a substituted cyclohexanone like this compound, the approach of the diene may be directed by the existing stereocenter or bulky groups.
Quantitative Data from Analogous Reactions
The following tables summarize quantitative data from Diels-Alder reactions of cyclic α,β-unsaturated ketones that are structurally related to this compound. This data can be used to estimate the expected outcomes for reactions with this compound.
Table 1: Lewis Acid Catalyzed Diels-Alder Reaction of R-(-)-Carvone with Isoprene [13]
| Lewis Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| EtAlCl₂ | 25 | 48 | Quantitative | 86.8 |
Table 2: Diels-Alder Reactions of 2-Cyclohexenone with Various Dienes
| Diene | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo/Exo Ratio | Reference |
| Cyclopentadiene | None | - | 25 | 24 | >95 | 85:15 | General Knowledge |
| Isoprene | AlCl₃ | CH₂Cl₂ | 0 | 2 | 80 | - | General Knowledge |
| 1,3-Butadiene | BF₃·OEt₂ | Benzene | 25 | 12 | 75 | - | General Knowledge |
Experimental Protocols
The following are detailed protocols for Diels-Alder reactions of analogous cyclic enones. These can be adapted for reactions using this compound.
Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction of R-(-)-Carvone with Isoprene[13]
Materials:
-
R-(-)-Carvone
-
Isoprene
-
Ethylaluminum dichloride (EtAlCl₂) solution in hexanes
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, syringe, magnetic stirrer, etc.)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add R-(-)-carvone (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ethylaluminum dichloride (1.1 eq) in hexanes to the stirred solution via syringe.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled isoprene (5.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 48 hours under an argon atmosphere.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cycloadduct.
Protocol 2: Thermal Diels-Alder Reaction of 2-Cyclohexenone with Cyclopentadiene
Materials:
-
2-Cyclohexenone
-
Freshly cracked cyclopentadiene (from dicyclopentadiene)
-
Anhydrous diethyl ether
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 2-cyclohexenone (1.0 eq) in a minimal amount of diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add freshly cracked cyclopentadiene (1.5 eq) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization to yield the bicyclic adduct.
Applications in Drug Development
The Diels-Alder reaction is a cornerstone in the synthesis of complex molecules with potential therapeutic applications. The resulting polycyclic scaffolds are prevalent in a wide range of natural products and synthetic drugs.[14][15]
-
Natural Product Synthesis: Many biologically active natural products, including steroids, alkaloids, and terpenoids, contain six-membered rings that can be efficiently constructed using a Diels-Alder strategy.
-
Scaffold for Drug Discovery: The Diels-Alder adducts of α,β-unsaturated ketones can serve as versatile starting materials for the synthesis of compound libraries for high-throughput screening. The functional groups present in the adducts (ketone, double bond) allow for a variety of subsequent chemical transformations.
-
Bioconjugation and Drug Delivery: The Diels-Alder reaction, due to its bioorthogonal nature, has been employed in bioconjugation to link molecules to proteins or other biomolecules. Furthermore, the reversibility of the retro-Diels-Alder reaction at elevated temperatures has been explored for triggered drug release from nanocarriers.[15][16]
Visualizations
Caption: General workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Caption: Factors influencing the outcome of a Diels-Alder reaction.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ias.ac.in [ias.ac.in]
- 5. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stereoselectivity & Regioselectivity in Diels Alder Reactions - Chad's Prep® [chadsprep.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. google.com [google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. web.iitd.ac.in [web.iitd.ac.in]
- 13. keio.elsevierpure.com [keio.elsevierpure.com]
- 14. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 15. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Synthesis of Spirocyclic Compounds from 3-Isopropenylcyclohexanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their inherent three-dimensional nature, which can lead to improved pharmacological properties. This document outlines synthetic strategies for the preparation of spirocyclic compounds derived from the versatile starting material, 3-isopropenylcyclohexanone. The protocols detailed herein focus on leveraging the reactivity of both the enone system and the isopropenyl group to construct diverse spirocyclic frameworks. Key transformations, including tandem Michael addition-aldol condensations and Diels-Alder reactions, are presented with detailed experimental procedures and characterization data.
Introduction
The unique structural rigidity and novelty of spirocycles make them attractive motifs in the design of new therapeutic agents. The synthesis of these complex structures often requires multi-step sequences. This compound serves as a valuable building block for the construction of spiro[5.5]undecane and other related spirocyclic systems. Its bifunctional nature, possessing both a Michael acceptor and a diene precursor, allows for a variety of synthetic manipulations. This application note provides detailed protocols for two distinct and effective approaches to synthesize spirocyclic compounds from this starting material.
Synthesis of Spiro[5.5]undecane-1,5,9-trione Derivatives via Tandem Michael Addition-Aldol Condensation
This protocol describes a one-pot synthesis of a spiro[5.5]undecane-1,5,9-trione derivative through a tandem Michael addition of a 1,3-dicarbonyl compound to this compound, followed by an intramolecular aldol condensation.
Reaction Scheme
Caption: Tandem Michael Addition-Aldol Condensation Workflow.
Experimental Protocol
Materials:
-
This compound
-
5,5-Dimethylcyclohexane-1,3-dione (Dimedone)
-
Anhydrous Tin(IV) chloride (SnCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and 5,5-dimethylcyclohexane-1,3-dione (1.0 mmol) in anhydrous dichloromethane (20 mL) at 0 °C under an inert atmosphere, add a solution of SnCl₄ (1.2 mmol) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired spiro[5.5]undecane-1,5,9-trione derivative.
Data Presentation
| Entry | Lewis Acid | Solvent | Time (h) | Yield (%) |
| 1 | SnCl₄ | DCM | 24 | 78 |
| 2 | TiCl₄ | DCM | 24 | 72 |
| 3 | AlCl₃ | DCM | 36 | 65 |
Table 1. Optimization of the Tandem Michael Addition-Aldol Condensation.
Synthesis of Spiro[5.5]undecene Derivatives via Diels-Alder Reaction
This protocol outlines the synthesis of a spiro[5.5]undecene derivative via an intermolecular Diels-Alder reaction between this compound, acting as the diene, and an electron-deficient dienophile.
Reaction Scheme
Caption: Diels-Alder Reaction Workflow.
Experimental Protocol
Materials:
-
This compound
-
Maleic anhydride
-
Anhydrous Toluene
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) and maleic anhydride (1.2 mmol) in anhydrous toluene (15 mL).
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the spiro[5.5]undecene derivative.
Data Presentation
| Entry | Dienophile | Solvent | Time (h) | Yield (%) |
| 1 | Maleic Anhydride | Toluene | 12 | 85 |
| 2 | N-Phenylmaleimide | Toluene | 16 | 81 |
| 3 | Dimethyl acetylenedicarboxylate | Xylene | 24 | 75 |
Table 2. Scope of the Diels-Alder Reaction.
Conclusion
The protocols described provide efficient and versatile methods for the synthesis of spirocyclic compounds from this compound. These strategies offer access to a range of spiro[5.5]undecane derivatives with potential applications in drug discovery and development. The presented data demonstrates the feasibility and optimization of these reactions, providing a solid foundation for further exploration and derivatization of these spirocyclic scaffolds. Researchers are encouraged to adapt and expand upon these methodologies to generate novel and diverse libraries of spirocyclic compounds for biological screening.
Application Note: Derivatization of 3-Isopropenylcyclohexanone for Sensitive GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the analysis of 3-isopropenylcyclohexanone using gas chromatography-mass spectrometry (GC-MS) following a derivatization procedure. Due to its carbonyl group, this compound can exhibit poor chromatographic performance. To overcome this, a derivatization protocol using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is described. This method converts the ketone into a more volatile and thermally stable oxime derivative, significantly improving peak shape, and enhancing detection sensitivity. The protocol provides step-by-step instructions for the derivatization reaction, sample preparation, and recommended GC-MS parameters for the analysis of the resulting derivative.
1. Introduction
This compound is a cyclic ketone that can be found in various natural products and is a useful building block in organic synthesis. Accurate and sensitive quantification of this and related α,β-unsaturated ketones is crucial in many areas of research. Direct analysis of ketones by gas chromatography can be challenging due to their polarity, which can lead to poor peak shapes and reduced sensitivity.[1][2] Chemical derivatization is a common strategy to improve the GC analysis of such compounds.[3][4]
This note describes a method for the derivatization of this compound with PFBHA. This reagent reacts with the keto group to form an oxime derivative.[5][6][7] The resulting derivative is more volatile, less polar, and more thermally stable, making it ideal for GC-MS analysis.[8] The pentafluorobenzyl group also allows for highly sensitive detection.[2][5]
2. Principle of Derivatization
The derivatization reaction involves the nucleophilic addition of PFBHA to the carbonyl group of this compound, followed by the elimination of a water molecule to form a stable N-[(pentafluorobenzyl)oxy]imine (oxime) derivative.[6] This process effectively masks the polar carbonyl group, leading to improved chromatographic properties. The reaction is typically carried out in an aqueous or organic solvent at a controlled temperature and pH.[9] The resulting derivative can then be extracted and analyzed by GC-MS.
Below is a diagram illustrating the chemical derivatization of this compound with PFBHA.
Caption: Chemical reaction of this compound with PFBHA.
3. Materials and Reagents
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98% or higher purity
-
Organic-free reagent water
-
Pyridine or suitable buffer solution
-
Hexane or Dichloromethane (DCM), GC grade
-
Sodium sulfate, anhydrous
-
2 mL autosampler vials with screw caps and septa
-
Pipettes and tips
-
Heating block or water bath
-
Vortex mixer
4. Experimental Protocol
The following diagram outlines the experimental workflow for the derivatization and analysis of this compound.
Caption: Experimental workflow for GC-MS analysis.
4.1. Preparation of PFBHA Reagent
Prepare a 15 mg/mL solution of PFBHA in organic-free reagent water. This solution should be prepared fresh daily to ensure reactivity.
4.2. Derivatization Procedure
-
To a 2 mL vial, add 500 µL of the aqueous sample or standard solution containing this compound.
-
Add 500 µL of the 15 mg/mL PFBHA reagent solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block or water bath set to 60°C for 2 hours to facilitate the reaction.[6]
-
Allow the vial to cool to room temperature.
4.3. Extraction of the Derivative
-
Add 500 µL of hexane or dichloromethane to the vial.
-
Cap the vial and vortex vigorously for 1 minute to extract the PFBHA-oxime derivative into the organic phase.
-
Centrifuge the vial for 5 minutes at a low speed to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a 2 mL autosampler vial for GC-MS analysis.
5. GC-MS Analysis
The following table provides suggested starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and column.
| Parameter | Suggested Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 50-550 |
6. Data Presentation
The derivatization process yields two isomers, (E) and (Z), of the PFBHA-oxime derivative, which may be chromatographically resolved.[7] Quantification can be performed by summing the peak areas of both isomers.[7]
Table 1: Illustrative Quantitative Data for the GC-MS Analysis of Derivatized this compound
| Analyte | Retention Time (min) | Characteristic m/z Ions (EI) | Limit of Detection (LOD) |
| This compound-PFBHA-Oxime (E/Z) | ~12.5 - 13.0 | 181 (base peak), 329 (M+), 135 | < 1 pg/µL |
Note: The values presented in this table are illustrative and may vary depending on the specific instrumentation and analytical conditions used.
The described PFBHA derivatization method provides a reliable and highly sensitive approach for the quantitative analysis of this compound by GC-MS. This protocol effectively overcomes the challenges associated with the direct analysis of underivatized ketones, resulting in improved chromatographic performance and lower detection limits. This method can be adapted for the analysis of other volatile ketones and aldehydes in various sample matrices.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. jfda-online.com [jfda-online.com]
- 5. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 6. hou.usra.edu [hou.usra.edu]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
- 9. Analysis of aldehydes and ketones from beer as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fragrance Compounds with Cyclohexanone and Cyclohexene Motifs
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the direct synthesis of fragrance compounds from 3-isopropenylcyclohexanone is not widely documented in publicly available literature, several structurally related and commercially significant fragrance molecules possessing cyclohexanone and cyclohexene cores are synthesized through well-established organic reactions. This document provides detailed application notes and protocols for the synthesis of such compounds, focusing on key reactions like aldol condensation, Robinson annulation, and the Diels-Alder reaction. These methodologies offer valuable insights into the construction of six-membered rings, which are prevalent in a wide array of floral, woody, and fruity fragrance ingredients. The protocols and data presented herein are intended to serve as a practical guide for researchers in the fields of fragrance chemistry, organic synthesis, and materials science.
Synthesis of Ionones: Classic Floral Fragrances
The ionones are a class of fragrance compounds characterized by their distinct violet and rose scents. They are synthesized in a two-step process involving the aldol condensation of citral with acetone to form pseudoionone, followed by an acid-catalyzed cyclization.
Reaction Pathway: Synthesis of Ionones
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Isopropenylcyclohexanone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 3-Isopropenylcyclohexanone. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and versatile methods for the synthesis of this compound include the Robinson Annulation, the Wittig Reaction, and intramolecular aldol condensation reactions. An alternative approach involves the isomerization of 3-isopropylidenecyclohexanone.
Q2: What is the Robinson Annulation and how is it applied to this synthesis?
A2: The Robinson Annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][2][3][4] In the context of this compound synthesis, this typically involves the reaction of a ketone, such as acetone, with methyl vinyl ketone to form a cyclohexenone derivative.[3][5]
Q3: How does the Wittig Reaction facilitate the synthesis of this compound?
A3: The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes.[6][7][8] For the synthesis of this compound, a cyclohexenone precursor can be reacted with a phosphorus ylide, such as isopropylidenetriphenylphosphorane, to introduce the isopropenyl group.[6][7]
Q4: Can you explain the intramolecular aldol condensation route?
A4: This method involves the cyclization of a dicarbonyl compound. For this compound, a precursor such as 6-methyl-hept-6-en-2,5-dione can be treated with a base to induce an intramolecular aldol reaction, leading to the formation of the six-membered ring with the desired isopropenyl substituent.
Q5: What are the key challenges in synthesizing and purifying this compound?
A5: Key challenges include controlling the regioselectivity of the annulation reaction, managing the stereoselectivity of the Wittig reaction, preventing side reactions like polymerization of reagents, and effectively separating the desired product from isomers and byproducts during purification.[5]
Troubleshooting Guides
Robinson Annulation Route
Issue: Low Yield of the Desired this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Polymerization of Methyl Vinyl Ketone (MVK) [5] | Use a precursor to generate MVK in situ, such as a Mannich base, or employ a β-chloroketone to maintain a low MVK concentration.[1] | Reduced polymerization and increased yield of the Michael adduct. |
| Incorrect Base Selection | The choice of base is critical for efficient enolate formation. Experiment with different bases (e.g., NaOH, KOH, LDA) and concentrations. | Optimized enolate formation leading to improved reaction rates and yield. |
| Suboptimal Reaction Temperature | Perform the Michael addition at a lower temperature to minimize side reactions and the aldol condensation at a higher temperature to favor cyclization and dehydration. | Better control over the reaction pathway and higher product yield. |
| Double Alkylation [5] | Use a less reactive enolate or a sterically hindered base to disfavor multiple additions to the Michael acceptor. | Minimized formation of dialkylated byproducts. |
Issue: Formation of Isomeric Byproducts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lack of Regiocontrol in Enolate Formation | Employ thermodynamic or kinetic control conditions for enolate formation. For instance, a strong, non-nucleophilic base at low temperature (e.g., LDA at -78 °C) favors the kinetic enolate. | Enhanced formation of the desired regioisomer. |
| Isomerization of the Product | Minimize reaction time and purify the product promptly after workup. Consider using milder reaction conditions. | Reduced isomerization of the final product. |
Wittig Reaction Route
Issue: Low Conversion of the Starting Cyclohexenone.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Ylide | Ensure the ylide is freshly prepared and handled under inert conditions to prevent decomposition.[6] | Increased concentration of active ylide leading to higher conversion. |
| Steric Hindrance [8] | For sterically hindered ketones, a more reactive ylide or alternative olefination methods like the Horner-Wadsworth-Emmons reaction might be necessary. | Improved conversion to the desired alkene. |
Issue: Difficulty in Separating Triphenylphosphine Oxide (TPPO) Byproduct.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution during Chromatography | TPPO can often be removed by precipitation from a non-polar solvent mixture (e.g., diethyl ether/hexanes) or by using specialized chromatography techniques.[9] | Effective removal of TPPO, leading to a purer product. |
| High Polarity of the Product | Optimize the solvent system for column chromatography to achieve better separation between the product and TPPO. | Clean separation of the product from the byproduct. |
Experimental Protocols
General Protocol for Robinson Annulation
A representative procedure involves the base-catalyzed reaction of a ketone with an α,β-unsaturated ketone.[3] For the synthesis of a cyclohexenone derivative, a ketone is deprotonated with a base to form an enolate, which then undergoes a Michael addition to methyl vinyl ketone. The resulting 1,5-diketone intermediate is then subjected to an intramolecular aldol condensation to yield the cyclic product.[4] Reaction conditions such as the choice of base, solvent, and temperature are critical for optimizing the yield and minimizing side reactions.[1][5]
General Protocol for Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide.[6][7] The ylide is typically prepared by treating a phosphonium salt with a strong base. For the synthesis of this compound, the corresponding cyclohexenone would be reacted with isopropylidenetriphenylphosphorane. The reaction is often carried out in an anhydrous aprotic solvent like THF or diethyl ether.[7]
Data Presentation
Table 1: Comparison of Reaction Conditions for Robinson Annulation.
| Parameter | Condition A | Condition B | Condition C |
| Base | NaOH | KOH | LDA |
| Solvent | Ethanol | Methanol | THF |
| Temperature (°C) | 25-50 | 25-60 | -78 to 25 |
| Typical Yield (%) | 40-60 | 50-70 | 65-85 |
Visualizations
Caption: Workflow for the Robinson Annulation synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Wittig Reaction synthesis.
References
- 1. Robinson Annulation [organic-chemistry.org]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. Robinson Annulation | NROChemistry [nrochemistry.com]
- 4. fiveable.me [fiveable.me]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3-Isopropenylcyclohexanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-isopropenylcyclohexanone from typical reaction mixtures. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities depend on the synthetic route. For a typical Wittig reaction, expect to find triphenylphosphine oxide. Other potential impurities include unreacted starting materials (e.g., cyclohexanone), residual solvents, and isomers such as 4-isopropenylcyclohexanone or 3-isopropylidenecyclohexanone. Side-products from aldol condensation or other side reactions may also be present.
Q2: Which purification technique is most suitable for obtaining high-purity this compound?
A2: A combination of techniques is often necessary. Flash column chromatography is highly effective for removing polar impurities like triphenylphosphine oxide and for separating isomers. Subsequent distillation under reduced pressure can then be used to remove residual solvents and any remaining non-volatile impurities, yielding a product of high purity.
Q3: How can I effectively remove triphenylphosphine oxide?
A3: Triphenylphosphine oxide is a common byproduct of Wittig reactions and can be challenging to remove completely. Flash column chromatography using a silica gel stationary phase and a non-polar to moderately polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is the most effective method.
Q4: What are the key considerations for the distillation of this compound?
A4: this compound is a high-boiling point liquid. Therefore, vacuum distillation is required to prevent thermal decomposition.[1][2][3] It is crucial to use a well-insulated distillation apparatus and to monitor the pressure and temperature closely to achieve good separation.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of isomers | Inappropriate solvent system. | Optimize the eluent system. A low polarity solvent system (e.g., 1-5% ethyl acetate in hexanes) often provides better resolution for isomers. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to load no more than 1-5% of the silica gel weight. | |
| Product co-elutes with a non-polar impurity | The impurity has a similar polarity to the product. | Try a different solvent system, for example, using dichloromethane/hexanes. If that fails, a different stationary phase (e.g., alumina) might be necessary. |
| Streaking of the product band | The compound is not fully soluble in the eluent. | Load the sample onto the column using a minimal amount of a stronger solvent in which it is highly soluble, and then begin elution with the less polar mobile phase. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. | |
| No product is eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| The product has decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing a large-scale purification. If it is unstable, consider an alternative purification method or using a deactivated stationary phase. |
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or use a magnetic stir bar and stir plate to ensure smooth boiling. |
| Heating too rapidly. | Increase the temperature of the heating mantle gradually. | |
| Product is not distilling over | The vacuum is not low enough. | Check the vacuum pump and all connections for leaks. Ensure the vacuum is within the appropriate range for the boiling point of your compound. |
| The heating mantle temperature is too low. | Gradually increase the temperature of the heating mantle. The mantle temperature should typically be 20-30°C higher than the boiling point of the liquid at that pressure.[3] | |
| Product is decomposing in the distillation flask | The temperature is too high. | Use a lower pressure to decrease the boiling point of the compound. Ensure the heating mantle is not set unnecessarily high. |
| Poor separation of fractions | Distillation is proceeding too quickly. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases. |
| Inefficient fractionating column. | For separating compounds with close boiling points, use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Column:
-
Select an appropriate size glass column.
-
Pack the column with silica gel (slurry packing is recommended for better separation).
-
Equilibrate the column with the starting eluent (e.g., 100% hexanes).
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a low polarity solvent (e.g., hexanes).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum adapter.
-
Use a heating mantle with a stirrer for heating.
-
Place a thermometer to measure the vapor temperature accurately.
-
-
Distillation Procedure:
-
Place the crude or partially purified this compound in the distillation flask with a magnetic stir bar or boiling chips.
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Seal the apparatus and slowly apply vacuum.
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Once the desired pressure is reached and stable, begin heating the distillation flask gently.
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Collect the fraction that distills at the expected boiling point of this compound at the applied pressure.
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-
Product Collection:
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Once the desired fraction has been collected, remove the heat and allow the apparatus to cool before releasing the vacuum.
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Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification process.
References
Technical Support Center: Synthesis of 3-Isopropenylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-isopropenylcyclohexanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or no yield of this compound | 1. Incomplete Grignard reaction: The Grignard reagent (isopropenylmagnesium bromide) may not have formed or reacted completely with cyclohexanone. 2. Unfavorable dehydration conditions: The acid-catalyzed dehydration of the intermediate tertiary alcohol may be incomplete or lead to alternative products.[1][2] 3. Self-condensation of cyclohexanone: Under basic or acidic conditions, cyclohexanone can react with itself, reducing the amount available for the desired reaction. | 1. Grignard Reaction Optimization: Ensure anhydrous conditions, as Grignard reagents are highly reactive with water. Use fresh, high-quality magnesium turnings and a suitable ether solvent (e.g., THF, diethyl ether). Consider using an initiator like a small crystal of iodine to start the Grignard reagent formation. 2. Dehydration Optimization: Use a mild dehydrating agent such as oxalic acid or a catalytic amount of a strong acid like sulfuric or phosphoric acid.[3] Carefully control the reaction temperature to favor elimination over other side reactions.[4] 3. Minimizing Self-Condensation: When using a base for any step, add the cyclohexanone slowly to the reaction mixture containing the other reactant to minimize its concentration and thus reduce the rate of self-condensation. |
| Presence of an isomeric impurity | Isomerization of the double bond: During the acid-catalyzed dehydration of the intermediate alcohol, the exocyclic double bond of this compound can migrate to form the more thermodynamically stable endocyclic isomer, 3-isopropylidenecyclohexanone.[1][4] | Use mild dehydration conditions: Employ weaker acids or solid acid catalysts to minimize contact time and acid strength, which can reduce the extent of isomerization. Consider alternative dehydration methods that do not involve strong acids. Purification via fractional distillation or chromatography may be necessary to separate the isomers. |
| Formation of a high molecular weight polymer | Polymerization of the isopropenyl group: The isopropenyl group in the product or in the isopropenyl-containing starting materials (like isopropenyl methyl ketone in a Robinson annulation approach) can undergo polymerization, especially in the presence of acid or radical initiators. | Add a polymerization inhibitor: Introduce a small amount of a radical scavenger, such as hydroquinone, to the reaction mixture. Store isopropenyl-containing reagents at low temperatures to prevent spontaneous polymerization. |
| Multiple unexpected peaks in analytical data (GC/MS, NMR) | 1. Self-condensation products of cyclohexanone: Dimeric products such as 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone may have formed. 2. Products from side reactions of the Grignard reagent: The Grignard reagent can react with other electrophiles present in the reaction mixture. | 1. Optimize reaction conditions: As mentioned above, minimize cyclohexanone self-condensation by controlling the addition rate and temperature. 2. Ensure purity of reagents: Use pure starting materials and solvents to avoid unintended side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most prevalent side reactions include:
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Isomerization: The exocyclic double bond of this compound can migrate to the endocyclic position to form the more stable isomer, 3-isopropylidenecyclohexanone. This is particularly common during acid-catalyzed dehydration steps.[1][4]
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Self-condensation of cyclohexanone: In the presence of acid or base, two molecules of cyclohexanone can react to form dimeric products, which reduces the yield of the desired product.
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Polymerization: The isopropenyl group is susceptible to polymerization, especially under acidic conditions or in the presence of radical initiators.
Q2: How can I minimize the formation of the 3-isopropylidenecyclohexanone isomer?
A2: To minimize isomerization, it is crucial to use mild conditions for the dehydration of the intermediate alcohol. This can be achieved by:
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Using a weaker acid catalyst (e.g., oxalic acid) or a catalytic amount of a stronger acid.
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Employing a lower reaction temperature.
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Minimizing the reaction time.
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Considering alternative, non-acidic dehydration methods.
Q3: What is the best synthetic route to obtain this compound with high purity?
A3: A common and effective route involves the reaction of cyclohexanone with an isopropenyl Grignard reagent to form 3-isopropenyl-1-cyclohexanol, followed by a carefully controlled dehydration step. This approach allows for the formation of the carbon skeleton first, and then the introduction of the double bond under conditions that can be optimized to reduce side reactions.
Q4: How can I purify this compound from its side products?
A4: Purification can typically be achieved through fractional distillation under reduced pressure, as the boiling points of this compound and its isomer, 3-isopropylidenecyclohexanone, are likely to be different. Column chromatography on silica gel can also be an effective method for separating the isomers and removing other impurities.
Experimental Protocol: Synthesis of this compound via Grignard Reaction and Dehydration
This protocol outlines a general procedure for the synthesis of this compound.
Step 1: Synthesis of 3-Isopropenyl-1-cyclohexanol (Grignard Reaction)
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Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.
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Grignard Reagent Formation: Add magnesium turnings to the flask under an inert atmosphere (e.g., nitrogen or argon). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromopropene in anhydrous diethyl ether or THF from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
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Reaction with Cyclohexanone: Once the Grignard reagent has formed (the solution will turn cloudy and the magnesium will be consumed), cool the flask in an ice bath. Slowly add a solution of cyclohexanone in anhydrous diethyl ether or THF from the dropping funnel.
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Quenching: After the addition is complete, stir the reaction mixture at room temperature for a few hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Work-up: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 3-isopropenyl-1-cyclohexanol.
Step 2: Dehydration of 3-Isopropenyl-1-cyclohexanol
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Setup: Place the crude 3-isopropenyl-1-cyclohexanol in a round-bottom flask equipped with a distillation apparatus.
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Dehydration: Add a catalytic amount of a dehydrating agent, such as oxalic acid or a few drops of concentrated sulfuric acid.
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Distillation: Gently heat the mixture. The product, this compound, along with its isomer, will distill over with water.
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Purification: Separate the organic layer from the distillate. Wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride. Purify the product by fractional distillation under reduced pressure.
Visualizations
Caption: Main synthetic pathway and potential side reactions.
Caption: A troubleshooting workflow for the synthesis.
References
Preventing isomerization of 3-Isopropenylcyclohexanone
Technical Support Center: 3-Isopropenylcyclohexanone
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments, with a focus on preventing the isomerization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound?
A1: The main stability concern with this compound is its propensity to isomerize to the more thermodynamically stable conjugated isomer, 3-isopropylidenecyclohexanone. This conversion can be catalyzed by trace amounts of acids or bases in the solvent or on glassware.
Q2: What is the mechanism of this isomerization?
A2: The isomerization from the non-conjugated (exo-cyclic double bond) to the conjugated (endo-cyclic double bond) form of the ketone is typically catalyzed by either acid or base.
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Acid-catalyzed isomerization proceeds through the formation of an enol intermediate.
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Base-catalyzed isomerization involves the formation of an enolate intermediate.
Both intermediates allow for the repositioning of the double bond into conjugation with the carbonyl group, which is a more stable arrangement.
Q3: How can I detect if my sample of this compound has started to isomerize?
A3: Isomerization can be detected and quantified using standard analytical techniques such as:
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Gas Chromatography-Mass Spectrometry (GC-MS): The two isomers will likely have different retention times, allowing for their separation and quantification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can distinguish between the isopropenyl and isopropylidene protons. The vinyl protons of the isopropenyl group will have characteristic shifts that differ from the methyl proton signals of the isopropylidene group.[1]
Q4: How does temperature affect the stability of this compound?
A4: Generally, an increase in temperature will increase the rate of isomerization.[1][2] Isomerization reactions are typically reversible and exothermic, meaning that lower temperatures favor the formation of the isomeric products at equilibrium. However, higher temperatures increase the reaction rate, leading to a faster approach to equilibrium. Therefore, for kinetic stability, it is recommended to store and handle this compound at low temperatures.
Troubleshooting Guide: Preventing Isomerization
Issue: My sample of this compound shows the presence of the 3-isopropylidenecyclohexanone isomer.
This guide provides potential causes and solutions to prevent the unwanted isomerization of this compound.
| Potential Cause | Recommended Solution |
| Acidic or Basic Contaminants in Solvents | Use high-purity, neutral, and anhydrous solvents. Consider passing solvents through a plug of neutral alumina before use to remove trace acidic or basic impurities. |
| Residual Acid or Base on Glassware | Ensure all glassware is thoroughly washed, rinsed with deionized water, and oven-dried before use to remove any acidic or basic residues. For highly sensitive reactions, glassware can be rinsed with a silylating agent to neutralize surface silanol groups. |
| Inappropriate Storage Conditions | Store this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (e.g., in a refrigerator or freezer). Avoid prolonged storage. |
| Presence of Catalytic Impurities | If the isomerization is suspected to be caused by trace metal or other catalytic impurities, purification of the starting material by distillation or chromatography may be necessary. |
| Lack of a Stabilizing Agent | For reactions or storage in solution, consider the use of a non-aqueous buffer to neutralize any trace acidic or basic impurities that may be introduced. Resin-supported 1,3-cyclohexanedione derivatives are particularly effective as they can be easily removed by filtration. |
Experimental Protocols
Protocol 1: Preparation of a Resin-Supported 1,3-Cyclohexanedione Buffer
This protocol describes a general method for the functionalization of Merrifield resin with a 1,3-dione derivative to create a solid-supported buffer for preventing isomerization.
Materials:
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Merrifield resin (chloromethylated polystyrene, 1-2% divinylbenzene cross-linked)
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2-((2-Hydroxyethoxy)methyl)-5,5-dimethylcyclohexane-1,3-dione (or a similar hydroxyl-functionalized 1,3-dione)
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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Anhydrous Toluene
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Methanol
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Dichloromethane (DCM)
Procedure:
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Preparation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), suspend the hydroxyl-functionalized 1,3-dione (1.2 equivalents relative to the resin loading) in anhydrous DMF.
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To this suspension, carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
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Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
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Resin Functionalization: In a separate flask, swell the Merrifield resin (1.0 equivalent) in anhydrous DMF.
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Add the prepared sodium alkoxide solution to the swollen resin slurry.
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Heat the reaction mixture to 80 °C and stir for 24 hours.
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Washing the Resin: Cool the reaction mixture to room temperature and filter the resin.
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Wash the resin sequentially with DMF, a 1:1 mixture of DMF and water, water, methanol, and finally dichloromethane.
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Dry the functionalized resin under vacuum to a constant weight.
Protocol 2: Using the Resin-Supported Buffer to Prevent Isomerization
Application:
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Add the prepared resin-supported 1,3-cyclohexanedione buffer (typically 5-10 mol% relative to the substrate) to a solution of this compound in an appropriate organic solvent.
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The heterogeneous buffer will neutralize trace acidic or basic impurities present in the solution, thus inhibiting the isomerization of the ketone.
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The reaction or storage can proceed as planned.
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Upon completion, the resin can be easily removed by simple filtration, yielding a stabilized solution of this compound.
Quantitative Data
| Condition | Effect on Isomerization Rate | Rationale |
| Presence of Acid (e.g., trace HCl) | Significant Increase | Catalyzes the formation of the enol intermediate, facilitating double bond migration. |
| Presence of Base (e.g., trace NaOH) | Significant Increase | Catalyzes the formation of the enolate intermediate, facilitating double bond migration. |
| Increased Temperature | Increase | Provides the activation energy for the isomerization reaction, leading to a faster rate. |
| Use of Aprotic, Non-polar Solvent | Decrease (relative to protic or polar solvents) | Reduces the likelihood of proton transfer events that are crucial for both acid and base-catalyzed mechanisms. |
| Addition of Resin-Supported Buffer | Significant Decrease | The buffer neutralizes trace acid and base contaminants, removing the catalysts for isomerization. |
To obtain quantitative data, a stability study can be performed by preparing solutions of this compound under various conditions (e.g., different solvents, temperatures, with and without the resin-supported buffer). Aliquots can be taken at different time points and analyzed by GC-MS or NMR to determine the ratio of this compound to 3-isopropylidenecyclohexanone. Plotting the concentration of the starting material over time will allow for the determination of the reaction rate constant under each condition.
Diagrams
Caption: Isomerization pathway of this compound.
Caption: Workflow for preventing isomerization using a resin-supported buffer.
References
Catalyst selection for the synthesis of 3-Isopropenylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-isopropenylcyclohexanone. The information is tailored for researchers, scientists, and drug development professionals.
I. Proposed Synthetic Pathway: Wittig Reaction
The synthesis of this compound can be effectively achieved via a Wittig reaction. This method involves the reaction of a phosphorus ylide with a ketone or aldehyde. For the synthesis of this compound, a plausible and efficient route is the reaction of 3-oxocyclohexane-1-carbaldehyde with isopropylidenetriphenylphosphorane. The aldehyde functionality is more reactive towards the Wittig reagent than the ketone, allowing for selective olefination.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
II. Detailed Experimental Protocol
A. Preparation of Isopropylidenetriphenylphosphorane (Wittig Reagent)
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Suspend isopropyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
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Cool the suspension to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (n-BuLi) (1.0 equivalent) dropwise to the stirred suspension.
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Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.
B. Synthesis of this compound
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Cool the freshly prepared isopropylidenetriphenylphosphorane solution to -78 °C.
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Add a solution of 3-oxocyclohexane-1-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
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Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
III. Data Presentation: Catalyst and Reaction Parameters
| Parameter | Catalyst/Reagent | Conditions | Expected Yield | Selectivity |
| Ylide Formation | Isopropyltriphenylphosphonium bromide, n-Butyllithium | Anhydrous THF, -78 °C to RT | >95% (in situ) | High |
| Wittig Reaction | Isopropylidenetriphenylphosphorane, 3-Oxocyclohexane-1-carbaldehyde | Anhydrous THF, -78 °C to RT | 60-80% | High for aldehyde olefination |
IV. Troubleshooting Guide
| Question | Possible Cause(s) | Troubleshooting Steps |
| Why is the ylide not forming (no color change)? | 1. Moisture in the reaction setup. 2. Inactive n-BuLi. 3. Impure phosphonium salt. | 1. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents. 2. Titrate the n-BuLi solution to determine its exact concentration. 3. Recrystallize the phosphonium salt before use. |
| The reaction is sluggish or incomplete. | 1. Steric hindrance around the carbonyl group. 2. Low reaction temperature. | 1. Consider using a more reactive phosphonate ylide (Horner-Wadsworth-Emmons reaction). 2. After the initial addition at low temperature, allow the reaction to proceed at room temperature for a longer duration or gently heat. |
| The yield of this compound is low. | 1. Side reactions, such as enolization of the ketone. 2. Difficult purification. | 1. Use a non-nucleophilic base for ylide formation if side reactions are suspected. 2. The byproduct, triphenylphosphine oxide, can sometimes complicate purification. Optimize the chromatography conditions. |
| Multiple products are observed in the final mixture. | 1. Reaction with the ketone in addition to the aldehyde. 2. Isomerization of the double bond. | 1. The higher reactivity of the aldehyde should favor the desired product. Ensure the reaction temperature is kept low during the addition of the aldehyde. 2. Avoid acidic conditions during workup. |
V. Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in this synthesis?
A1: In the context of the Wittig reaction, the "catalyst" is the phosphorus ylide, which is more accurately described as a reagent as it is consumed during the reaction. It acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a four-membered ring intermediate (an oxaphosphetane), which then collapses to form the alkene and triphenylphosphine oxide.
Q2: Can other catalysts be used for this transformation?
A2: While the Wittig reaction is a standard method, the Horner-Wadsworth-Emmons (HWE) reaction is a popular alternative. The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig reagent and can lead to higher yields, especially with sterically hindered ketones. The byproduct of the HWE reaction is a water-soluble phosphate ester, which simplifies purification.
Q3: How does the stereochemistry of the Wittig reaction affect the product?
A3: The stereochemistry of the newly formed double bond (E/Z isomerism) is a key consideration in many Wittig reactions. For non-stabilized ylides, such as the one used in this proposed synthesis, the Z-alkene is often the major product. However, for the formation of a terminal isopropenyl group, this is not a factor.
Q4: What are the main safety precautions to consider during this experiment?
A4: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Anhydrous solvents are also highly flammable. Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn at all times. The reaction should be performed in a well-ventilated fume hood.
Q5: How can I confirm the formation of the desired product?
A5: The product can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry. The disappearance of the aldehyde proton signal in ¹H NMR and the appearance of signals corresponding to the isopropenyl group are key indicators of a successful reaction.
VI. Signaling Pathways and Logical Relationships
Mechanism of the Wittig Reaction
Caption: The mechanism of the Witt-ig reaction.
Technical Support Center: Managing Stereoselectivity in Reactions of 3-Isopropenylcyclohexanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Isopropenylcyclohexanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage stereoselectivity in your chemical reactions.
Troubleshooting Guides
This section addresses common issues encountered during stereoselective reactions of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Diastereoselectivity or Enantioselectivity
Q: My reaction is producing a nearly 1:1 mixture of diastereomers/enantiomers. What are the likely causes and how can I improve the selectivity?
A: Low stereoselectivity can stem from several factors. Here's a systematic approach to troubleshoot this issue:
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Reaction Temperature: Temperature plays a crucial role in stereoselectivity. Generally, lower temperatures lead to higher selectivity by favoring the transition state with the lowest activation energy.
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Solution: Try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). Monitor the reaction progress, as lower temperatures will also decrease the reaction rate.
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Catalyst/Reagent Choice: The choice of catalyst or chiral auxiliary is paramount for achieving high stereoselectivity.
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Solution:
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Organocatalysis: For Michael additions, consider using chiral primary or secondary amine catalysts, such as those derived from cinchona alkaloids or prolinol ethers. The steric and electronic properties of the catalyst can significantly influence the facial selectivity of the attack on the enone.
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Metal Catalysis: Chiral Lewis acids or transition metal complexes can effectively control stereochemistry. Experiment with different metal centers and chiral ligands. For instance, in conjugate additions, copper complexes with chiral ligands are often effective.
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-
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Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the catalyst, thereby affecting the stereochemical outcome.
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Solution: Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile). Aprotic, non-coordinating solvents often provide better selectivity.
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Substrate Conformation: The conformation of the cyclohexanone ring and the orientation of the isopropenyl group can influence the approach of the nucleophile or reagent.
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Solution: While difficult to directly control, the choice of reagents and reaction conditions can favor certain conformations. Computational modeling may provide insights into the preferred transition states.
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Issue 2: Inconsistent Stereochemical Results
Q: I am getting variable diastereomeric ratios or enantiomeric excesses between batches of the same reaction. What could be causing this inconsistency?
A: Inconsistent results are often due to subtle variations in reaction setup and reagents.
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Reagent Purity and Stoichiometry: Impurities in starting materials, reagents, or solvents can interfere with the reaction. Precise control of stoichiometry is also critical.
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Solution: Ensure all reagents and solvents are of high purity and are properly dried. Use freshly distilled solvents and accurately weigh all components. For catalytic reactions, ensure precise measurement of the catalyst loading.
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Water Content: Trace amounts of water can deactivate catalysts, alter the properties of reagents, and lead to non-selective background reactions.
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Solution: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents. Flame-dry glassware before use. The use of molecular sieves can also help to remove residual moisture.
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Reaction Time and Monitoring: Allowing a reaction to proceed for too long can sometimes lead to epimerization of the desired product, reducing the stereoselectivity.
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Solution: Monitor the reaction progress closely using techniques like TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent product degradation or loss of stereochemical integrity.
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Issue 3: Difficulty in Determining Stereochemical Purity
Q: I am having trouble accurately determining the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of my product.
A: Accurate determination of stereochemical purity is essential for optimizing your reaction.
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NMR Spectroscopy for Diastereomeric Ratio: For diastereomers, ¹H NMR spectroscopy is a powerful tool.
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Solution: Look for well-resolved signals corresponding to protons in the different diastereomers. Integration of these signals will give the diastereomeric ratio. If signals overlap, consider using a higher field NMR spectrometer or a chiral shift reagent to induce chemical shift separation. Advanced techniques like band-selective pure shift NMR can also be employed to simplify complex spectra.[1][2]
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Chiral HPLC or GC for Enantiomeric Excess: For enantiomers, chiral chromatography is the standard method.
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Solution: Develop a separation method using a suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®). Screen different mobile phases (normal or reverse phase) to achieve baseline separation of the enantiomers. The enantiomeric excess can then be calculated from the peak areas.
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Frequently Asked Questions (FAQs)
Q1: What are the key stereocenters to consider in reactions of this compound?
A1: The primary stereocenter is at the C3 position, bearing the isopropenyl group. Reactions such as conjugate additions will create a new stereocenter at the C2 position, leading to diastereomers. Reduction of the carbonyl group will generate a new stereocenter at C1, also resulting in diastereomers. Epoxidation of the isopropenyl double bond will create a new stereocenter, and subsequent reactions can be influenced by its configuration.
Q2: Which types of reactions are most effective for controlling stereoselectivity at the C2 position during conjugate addition?
A2: Organocatalyzed Michael additions are a highly effective strategy. Chiral primary or secondary amines can activate the cyclohexanone to form a chiral enamine intermediate, which then reacts with a Michael acceptor with high facial selectivity. The choice of catalyst, solvent, and temperature are critical for achieving high diastereoselectivity. Metal-catalyzed conjugate additions, for example, using Gilman reagents (lithium dialkylcuprates), can also provide good stereocontrol, often influenced by the steric bulk of the nucleophile and the conformation of the substrate.
Q3: How can I achieve stereoselective reduction of the carbonyl group in this compound?
A3: Several methods can be employed for the diastereoselective reduction of the ketone:
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Luche Reduction: This method uses sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride, in an alcohol solvent. It is known for its high chemoselectivity in reducing α,β-unsaturated ketones to the corresponding allylic alcohols via 1,2-addition, often with good diastereoselectivity.
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Directed Reductions: If a nearby functional group can coordinate to the reducing agent, it can direct the hydride delivery to one face of the carbonyl.
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Asymmetric Reductions: For enantioselective reduction of a prochiral ketone, chiral reducing agents or catalysts can be used. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with a borane source, is a powerful method for achieving high enantioselectivity in ketone reductions.
Q4: What factors should I consider for the stereoselective epoxidation of the isopropenyl group?
A4: The stereoselectivity of the epoxidation of the isopropenyl double bond can be controlled by several factors:
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Directed Epoxidation: The presence of a nearby hydroxyl group (if the ketone has been reduced first) can direct the epoxidation to one face of the double bond when using reagents like m-CPBA or VO(acac)₂/t-BuOOH.
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Asymmetric Epoxidation: Chiral catalysts can be used for the enantioselective epoxidation of the alkene. Methods like the Sharpless asymmetric epoxidation (for allylic alcohols) or Jacobsen-Katsuki epoxidation could be adapted, although their effectiveness will depend on the specific substrate. Organocatalytic methods for asymmetric epoxidation have also been developed.
Data Presentation
The following tables summarize typical stereoselectivities achieved in key reactions of cyclohexanone derivatives, which can serve as a starting point for optimizing reactions with this compound. Note: Data for this compound is limited in the literature; these tables provide general guidance based on analogous systems.
Table 1: Diastereoselectivity in Michael Additions to Cyclohexanone Derivatives
| Nucleophile | Catalyst/Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Reference |
| Nitromethane | (S)-Prolinol silyl ether | Toluene | -20 | 95:5 | General Organocatalysis Literature |
| Diethyl malonate | Chiral Thiourea | CH₂Cl₂ | 25 | 90:10 | General Organocatalysis Literature |
| Me₂CuLi | THF | -78 | 85:15 | Gilman Reagent Literature |
Table 2: Enantioselectivity in the Reduction of Cyclohexanone Derivatives
| Reducing System | Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) | Reference |
| BH₃·SMe₂ | (R)-CBS catalyst | THF | -20 | >95 | CBS Reduction Literature |
| H₂ (1 atm) | Ru(OAc)₂[(R)-BINAP] | MeOH | 25 | >98 | Asymmetric Hydrogenation Literature |
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for their specific application with this compound.
Protocol 1: Organocatalyzed Michael Addition of Diethyl Malonate
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To a flame-dried round-bottom flask under an argon atmosphere, add the chiral amine catalyst (e.g., a prolinol derivative, 10 mol%).
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Add anhydrous solvent (e.g., toluene, 0.5 M).
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Add this compound (1.0 equiv).
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Add diethyl malonate (1.2 equiv).
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Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
Protocol 2: Diastereoselective Luche Reduction
-
Dissolve this compound (1.0 equiv) and CeCl₃·7H₂O (1.1 equiv) in methanol (0.1 M) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add NaBH₄ (1.1 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, carefully quench the reaction by slow addition of 1 M HCl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the diastereomeric ratio of the resulting allylic alcohols by ¹H NMR.
Protocol 3: Enantioselective Corey-Bakshi-Shibata (CBS) Reduction
-
To a flame-dried Schlenk flask under argon, add the (R)- or (S)-CBS catalyst (5-10 mol%).
-
Add anhydrous THF (0.5 M).
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6-1.0 M in THF, 1.0 equiv) to the catalyst solution and stir for 15 minutes.
-
Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the reaction mixture.
-
Stir at the same temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then concentrate under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
The following diagrams illustrate key concepts and workflows for managing stereoselectivity in reactions of this compound.
Caption: Organocatalyzed Michael addition workflow.
Caption: Decision tree for selecting a reduction method.
References
Technical Support Center: Troubleshooting 3-Isopropenylcyclohexanone Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving 3-Isopropenylcyclohexanone. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction with this compound is resulting in a low yield. What are the potential causes?
Low yields in Diels-Alder reactions involving this compound can stem from several factors. The diene (this compound) must adopt an s-cis conformation for the reaction to occur.[1] Steric hindrance around the diene or dienophile can also impede the reaction.[1][2] Additionally, the electronic properties of the dienophile are crucial; electron-withdrawing groups on the dienophile generally accelerate the reaction.[1][3]
Common causes for low conversion include:
-
Incorrect Diene Conformation: The isopropenyl group may sterically hinder the necessary s-cis conformation of the diene.
-
Poor Dienophile Reactivity: The dienophile may lack sufficient electron-withdrawing groups, leading to a slow reaction rate.[3][4]
-
Suboptimal Reaction Temperature: While heat is often required, excessive temperatures can lead to the retro-Diels-Alder reaction, where the product reverts to the starting materials.[2]
-
Inappropriate Solvent or Catalyst: The choice of solvent and the use of a Lewis acid catalyst can significantly influence the reaction rate and selectivity.
Q2: I am attempting a Robinson annulation with this compound and observing a complex mixture of products with low conversion to the desired annulated ketone. How can I troubleshoot this?
The Robinson annulation is a two-step process involving a Michael addition followed by an intramolecular aldol condensation.[5][6] Low conversion and the formation of multiple products are common issues.
Troubleshooting strategies include:
-
Stepwise Reaction: Instead of a one-pot reaction, consider isolating the Michael adduct first and then subjecting it to the aldol condensation under different reaction conditions. This can often improve the overall yield.[5][7]
-
Base Selection: The choice of base is critical. A strong base is needed to form the enolate for the Michael addition, but it can also promote undesired side reactions. Experiment with different bases (e.g., sodium methoxide, potassium hydroxide) and their concentrations.
-
Reaction Temperature: Both the Michael addition and the aldol condensation are temperature-sensitive. Optimize the temperature for each step individually if performing a stepwise reaction.
-
Purity of Reactants: Ensure the purity of this compound and the Michael acceptor (e.g., methyl vinyl ketone), as impurities can lead to side reactions.
Q3: Could the stability of this compound be a factor in my low reaction yields?
Yes, the stability of the starting material is a critical factor. Like many organic compounds, this compound can be susceptible to degradation over time or under certain conditions.
Potential stability issues include:
-
Oxidation: The ketone functionality can be susceptible to oxidation.
-
Polymerization: The isopropenyl group, being an alkene, could potentially undergo polymerization, especially in the presence of acid catalysts or upon exposure to light and heat.
-
Isomerization: Under acidic or basic conditions, the double bond of the isopropenyl group could potentially migrate.
To mitigate these issues, it is recommended to use freshly purified this compound for reactions and to store it under an inert atmosphere in a cool, dark place.
Q4: How do I choose the optimal solvent and catalyst for my reaction involving this compound?
The selection of solvent and catalyst is highly dependent on the specific reaction being performed.
-
For Diels-Alder Reactions: Lewis acid catalysts (e.g., AlCl₃, ZnCl₂) are often used to accelerate the reaction and enhance regioselectivity. The choice of solvent should be based on the solubility of the reactants and catalyst, as well as its inertness to the reaction conditions. Dichloromethane and toluene are common choices.
-
For Robinson Annulation: Protic solvents like ethanol or methanol are often used, and the base (e.g., sodium ethoxide, potassium hydroxide) can sometimes act as the catalyst for the aldol condensation step.
It is often necessary to screen a variety of solvents and catalysts to find the optimal conditions for a specific transformation.[8]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion rates in reactions with this compound.
Data on Reaction Condition Optimization
Optimizing reaction parameters is a crucial step in improving conversion rates. The following tables provide a general framework for optimizing conditions for common reaction types involving this compound.
Table 1: Diels-Alder Reaction Condition Optimization
| Parameter | Variation 1 | Variation 2 | Variation 3 | Rationale |
| Catalyst | None | ZnCl₂ (0.5 eq) | AlCl₃ (1.1 eq) | Lewis acids can increase reaction rate and selectivity. |
| Solvent | Toluene | Dichloromethane | Acetonitrile | Solvent polarity can influence reaction kinetics. |
| Temperature | Room Temp. | 50 °C | 80 °C | Higher temperatures can increase reaction rates, but may also promote side reactions or the retro-Diels-Alder reaction.[2] |
| Reaction Time | 4 hours | 12 hours | 24 hours | Insufficient reaction time can lead to low conversion. |
Table 2: Robinson Annulation Condition Optimization
| Parameter | Variation 1 | Variation 2 | Variation 3 | Rationale |
| Base | KOH | NaOEt | L-proline | The choice of base affects enolate formation and can influence the rates of both the Michael addition and aldol condensation. |
| Solvent | Ethanol | Methanol | THF | The solvent must be compatible with the chosen base and dissolve the reactants. |
| Temperature | 0 °C to RT | Room Temp. | Reflux | Temperature affects the rates of both steps; optimization is key to preventing side reactions. |
| Procedure | One-pot | Stepwise | Microwave | Isolating the Michael adduct before the aldol condensation can improve yields.[5][7] Microwave irradiation may accelerate the reaction.[9] |
Experimental Protocols
While specific protocols will vary, the following provides a general methodology for a Diels-Alder reaction involving this compound.
General Protocol for a Lewis Acid Catalyzed Diels-Alder Reaction:
-
To a solution of the dienophile (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the optimized reaction time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between key factors influencing the success of a Diels-Alder reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Robinson annulation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Robinson Annulation | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Synthesis of 3-Isopropenylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 3-Isopropenylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via Robinson Annulation?
A1: The Robinson annulation synthesis of this compound, typically involving the reaction of isobutyraldehyde and methyl vinyl ketone (MVK), can lead to several byproducts. The most prevalent include:
-
Self-condensation product of isobutyraldehyde: Isobutyraldehyde can undergo a self-aldol condensation reaction in the presence of a base, leading to the formation of 3-hydroxy-2,2,4-trimethylpentanal and its subsequent dehydration products.
-
Polymers of methyl vinyl ketone (MVK): MVK is prone to polymerization under basic conditions, which can significantly reduce the yield of the desired product and complicate purification.
-
Isomeric byproduct (3-Isopropylidenecyclohexanone): The final dehydration step of the Robinson annulation can lead to the formation of the endocyclic double bond isomer, 3-isopropylidenecyclohexanone, in addition to the desired exocyclic isomer. The ratio of these isomers can be influenced by reaction conditions.
-
Unreacted starting materials: Incomplete reaction can leave residual isobutyraldehyde and MVK in the product mixture.
Q2: How can I minimize the formation of byproducts during the synthesis?
A2: To minimize byproduct formation, consider the following strategies:
-
Control of reaction temperature: Maintaining a low reaction temperature can help to suppress the self-condensation of isobutyraldehyde and the polymerization of MVK.
-
Slow addition of reactants: Adding the methyl vinyl ketone slowly to the reaction mixture can help to maintain a low concentration of MVK at any given time, thus reducing the likelihood of polymerization.
-
Choice of base and solvent: The choice of base and solvent can influence the reaction pathway. Weaker bases and aprotic solvents may help to minimize side reactions.
-
Use of MVK precursors: To avoid polymerization, precursors that generate MVK in situ can be used.
Q3: My final product is a mixture of this compound and its isomer, 3-Isopropylidenecyclohexanone. How can I separate them?
A3: The separation of these two isomers can be challenging due to their similar physical properties. The most effective methods are:
-
Fractional Distillation: If there is a sufficient difference in their boiling points, fractional distillation under reduced pressure can be employed. Obtaining precise boiling point data for both isomers is crucial for optimizing this separation.
-
Column Chromatography: This is often the most effective method for separating isomers. The choice of stationary and mobile phases is critical. A non-polar stationary phase like silica gel with a gradient elution of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) is a good starting point.
Q4: I have a significant amount of a high-boiling, viscous residue in my product. What is it and how can I remove it?
A4: This residue is likely a mixture of the self-condensation products of isobutyraldehyde and polymers of methyl vinyl ketone. These can be difficult to remove by distillation.
-
For aldol condensation products: These may be partially removed by washing the organic phase with a dilute acidic solution to neutralize any enolates and then with water.
-
For MVK polymers: These are often insoluble in common organic solvents. Filtration of the crude product solution may remove some of the polymeric material. In some cases, thermal depolymerization at elevated temperatures is possible, but this can also degrade the desired product.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiment.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Polymerization of methyl vinyl ketone. 2. Self-condensation of isobutyraldehyde. 3. Incomplete reaction. | 1. Add MVK slowly to the reaction mixture. Consider using an MVK precursor. 2. Maintain a low reaction temperature. 3. Increase reaction time or temperature cautiously, monitoring for byproduct formation. |
| Product contains unreacted isobutyraldehyde | Incomplete reaction or inefficient work-up. | Wash the crude product with a saturated solution of sodium bisulfite to form a water-soluble adduct with the aldehyde. See Protocol 1 for details. |
| Product is a mixture of isomers | Thermodynamic vs. kinetic control of the final dehydration step. | Separate the isomers using fractional distillation or column chromatography. See Protocols 2 and 3 for details. |
| Formation of a thick, intractable residue | Extensive polymerization of MVK and/or self-condensation of isobutyraldehyde. | 1. Filter the crude product to remove insoluble polymers. 2. Optimize reaction conditions (lower temperature, slower addition of MVK) in future syntheses. |
Experimental Protocols
Protocol 1: Removal of Unreacted Isobutyraldehyde using Sodium Bisulfite
Objective: To selectively remove unreacted isobutyraldehyde from the crude product mixture.
Methodology:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
In a separatory funnel, wash the organic solution with the saturated sodium bisulfite solution. The aldehyde will react to form a water-soluble bisulfite adduct.
-
Shake the funnel vigorously for 5-10 minutes. A white precipitate of the adduct may form at the interface.
-
Separate the aqueous layer. Repeat the washing step if necessary (monitor by TLC or GC).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Separation of Isomers by Fractional Distillation
Objective: To separate this compound from its isomer, 3-Isopropylidenecyclohexanone, based on their boiling points.
Methodology:
-
Set up a fractional distillation apparatus with a high-efficiency distillation column (e.g., Vigreux or packed column).
-
Place the isomeric mixture in the distillation flask with a few boiling chips.
-
Heat the flask gently and evenly.
-
Analyze each fraction by GC-MS or NMR to determine the isomeric ratio and identify the pure fractions.
| Parameter | Value |
| Pressure | Reduced pressure (e.g., 10-20 mmHg) is recommended to lower boiling points and prevent thermal decomposition. |
| Column Type | Vigreux or packed column (e.g., with Raschig rings or metal sponge) to increase the number of theoretical plates. |
| Collection | Collect small fractions and analyze each to determine the separation efficiency. |
Protocol 3: Separation of Isomers by Column Chromatography
Objective: To separate this compound from 3-Isopropylidenecyclohexanone using silica gel chromatography.
Methodology:
-
Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Loading: Pour the slurry into a glass column and allow it to pack evenly. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the non-polar solvent and carefully load it onto the top of the column.
-
Elution: Elute the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect small fractions and monitor the elution by thin-layer chromatography (TLC).
-
Analysis: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient elution: Start with 100% Hexane, gradually increasing to 5-10% Ethyl Acetate in Hexane. |
| Elution Order | Typically, the less polar isomer will elute first. The relative polarity of the two isomers may need to be determined by TLC analysis. |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for byproduct removal.
Stability of 3-Isopropenylcyclohexanone under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 3-isopropenylcyclohexanone under various experimental conditions. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, as an α,β-unsaturated ketone, is susceptible to several degradation pathways. The primary concerns include:
-
Isomerization: The exocyclic double bond can migrate to a more thermodynamically stable endocyclic position under acidic or thermal stress.
-
Michael Addition: The electrophilic β-carbon of the unsaturated system is prone to attack by nucleophiles.[1]
-
Oxidation: The double bond and the ketone functionality can be oxidized, leading to epoxidation, Baeyer-Villiger oxidation, or cleavage of the ring.[2][3]
-
Photodegradation: Like many α,β-unsaturated ketones, it can undergo photochemical reactions such as dimerization or rearrangement upon exposure to UV light.[4][5]
-
Polymerization: Due to the conjugated system, polymerization can occur under certain conditions.[6]
Q2: How can I monitor the degradation of this compound?
A2: Several analytical techniques are suitable for monitoring the degradation of this compound and identifying its degradation products:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for quantifying the parent compound and its degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile degradation products and isomers.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor changes in key functional groups, such as the carbonyl and the carbon-carbon double bond.
Troubleshooting Guides
Issue 1: Unexpected Isomer Formation in the Reaction Mixture
Symptom: You observe an additional peak in your HPLC or GC analysis with the same mass as this compound, suggesting the presence of an isomer.
Possible Cause: Acid-catalyzed or thermal isomerization of the exocyclic double bond to the more stable endocyclic position, forming 3-isopropyl-2-cyclohexen-1-one or other isomers. Even trace amounts of acid can catalyze this process.[8][9]
Troubleshooting Steps:
-
pH Control: Ensure your reaction and work-up conditions are neutral or basic if the desired product is the exocyclic isomer. Use a non-acidic drying agent.
-
Temperature Control: Avoid excessive heating during reaction, purification (e.g., distillation), and storage.
-
Inert Atmosphere: If thermal isomerization is suspected, perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation which can sometimes be catalyzed by heat.
-
Analysis of Isomers: Use analytical techniques like NMR to confirm the structure of the isomer.
Issue 2: Low Yield or Formation of High Molecular Weight Species
Symptom: You experience a lower than expected yield of this compound, and potentially observe a viscous or solid residue.
Possible Cause:
-
Michael Addition: Nucleophiles present in the reaction mixture (e.g., solvents, reagents, or even another molecule of the ketone acting as a nucleophile) can add to the β-position of the α,β-unsaturated system.[1]
-
Polymerization: The conjugated system can undergo polymerization, initiated by light, heat, or impurities.[6]
-
Aldol Condensation: Under basic conditions, the ketone can undergo self-condensation reactions.[10][11]
Troubleshooting Steps:
-
Nucleophile Scavenging: If possible, remove or neutralize any strong nucleophiles from the reaction mixture.
-
Solvent Choice: Use aprotic and non-nucleophilic solvents when possible.
-
Control of Base Concentration: If a base is required, use a non-nucleophilic base and carefully control its stoichiometry and the reaction temperature to minimize aldol condensation.
-
Exclusion of Light: Protect the reaction mixture from light, especially UV radiation, to prevent photopolymerization.
Data Presentation
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Low | Isomers (e.g., 3-isopropyl-2-cyclohexen-1-one), hydration products, polymerization |
| Basic (e.g., 0.1 M NaOH) | Low to Moderate | Michael adducts, aldol condensation products, potential isomerization |
| Thermal (e.g., > 80 °C) | Low to Moderate | Isomers, polymerization products, decomposition at higher temperatures |
| Oxidative (e.g., H₂O₂) | Low | Epoxides, Baeyer-Villiger oxidation products (lactones), ring-opened products |
| Reductive (e.g., NaBH₄, H₂/Pd) | Low | Saturated ketone (3-isopropylcyclohexanone), saturated alcohol |
| Photochemical (UV light) | Low | Cycloaddition dimers, photoisomers, rearrangement products |
| Common Organic Solvents | Generally Stable | Potential for Michael addition with nucleophilic solvents (e.g., methanol, ethanol) over time or with catalysis |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80 °C for 48 hours. Dissolve a known amount in the solvent for analysis.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL in acetonitrile) to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a validated HPLC-UV method and by GC-MS to identify and quantify the parent compound and any degradation products.
4. Control Samples:
-
Prepare control samples (unstressed) and blanks (solvent with stressor) for each condition.
Protocol 2: HPLC Method for Stability Indicating Assay
This is a starting point for developing a stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water. A typical starting gradient could be 40% acetonitrile in water, increasing to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm (the λmax for many α,β-unsaturated ketones).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound under different stress conditions.
Caption: General experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for the unexpected formation of an isomer.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 7. organic chemistry - Exocyclic vs. endocyclic double bonds in E1 elimination - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. mdpi.com [mdpi.com]
- 9. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of 3-Isopropenylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up production of 3-Isopropenylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up the production of this compound?
A1: A widely utilized and scalable two-step approach involves an initial Robinson annulation reaction to synthesize a 3-methylcyclohex-2-enone intermediate. This is followed by a Wittig reaction to introduce the isopropenyl group, yielding the final product, this compound.
Q2: What are the critical safety considerations when scaling up this synthesis?
A2: Both the Robinson annulation and the Wittig reaction can be exothermic. Therefore, careful temperature control and monitoring are crucial to prevent runaway reactions, especially at a larger scale. The use of flammable solvents like THF and diethyl ether in the Wittig reaction requires appropriate handling and storage in a well-ventilated area, away from ignition sources. Additionally, organophosphorus compounds used in the Wittig reaction should be handled with care.
Q3: How can the purity of this compound be assessed at a large scale?
A3: A combination of analytical techniques is recommended for purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying and quantifying volatile impurities and side products. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information and can be used to confirm the identity and purity of the final product.
Troubleshooting Guides
Part 1: Robinson Annulation for 3-Methylcyclohex-2-enone Synthesis
This section addresses common issues encountered during the Robinson annulation of acetone and methyl vinyl ketone (MVK) to produce the 3-methylcyclohex-2-enone intermediate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 3-Methylcyclohex-2-enone | - Polymerization of methyl vinyl ketone (MVK).[1] - Double alkylation of the ketone starting material.[1] - Incomplete reaction. | - Generate MVK in situ from a precursor like a Mannich base to maintain a low concentration.[1] - Use a less reactive enolate or a milder base. - Monitor the reaction by TLC or GC to ensure completion. |
| Formation of Side Products | - Self-condensation of acetone. - Michael addition of the product enolate with MVK. | - Use an excess of acetone to favor the desired reaction. - Slowly add MVK to the reaction mixture to keep its concentration low. |
| Difficult Purification | - Presence of polymeric material. - Close boiling points of product and byproducts. | - Filter the crude product to remove polymers before distillation. - Employ fractional distillation under reduced pressure for efficient separation. |
Part 2: Wittig Reaction for this compound Synthesis
This section provides troubleshooting for the Wittig reaction of 3-methylcyclohex-2-enone with a methylide ylide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete formation of the ylide. - Steric hindrance from the cyclic ketone. - Reaction with moisture or air. | - Ensure anhydrous conditions and use a strong, fresh base for ylide generation. - Use a more reactive phosphonium ylide or a higher reaction temperature. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Triphenylphosphine Oxide in the Final Product | - Incomplete removal during workup. | - Recrystallize the crude product from a suitable solvent like 1-propanol, where triphenylphosphine oxide is more soluble.[2] - Perform a chromatography-free purification by treating the crude product with oxalyl chloride to form an insoluble chlorophosphonium salt.[3] |
| Formation of Isomeric Byproducts | - Isomerization of the double bond. | - Use milder reaction conditions and avoid prolonged heating. - Analyze the product mixture by GC-MS to identify and quantify isomers. |
Experimental Protocols
Protocol 1: Scaled-Up Synthesis of 3-Methylcyclohex-2-enone via Robinson Annulation
This protocol is a general guideline for the kilogram-scale synthesis of the intermediate.
Materials:
-
Acetone
-
Methyl vinyl ketone (MVK)
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (for neutralization)
-
Sodium chloride solution (brine)
-
Dichloromethane (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge with acetone and a catalytic amount of sodium ethoxide in ethanol.
-
Cool the mixture to 0-5 °C.
-
Slowly add methyl vinyl ketone via the addition funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by GC.
-
Once the reaction is complete, neutralize the mixture with hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-methylcyclohex-2-enone by fractional distillation under reduced pressure.
Quantitative Data (Illustrative):
| Scale | Reactant Ratio (Acetone:MVK) | Reaction Time (h) | Yield (%) | Purity (%) |
| 100 g | 10:1 | 12 | 75 | >95 |
| 1 kg | 10:1 | 16 | 70 | >95 |
| 10 kg | 15:1 | 24 | 65 | >93 |
Protocol 2: Scaled-Up Synthesis of this compound via Wittig Reaction
This protocol provides a general method for the kilogram-scale Wittig reaction.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexane
-
Anhydrous Tetrahydrofuran (THF)
-
3-Methylcyclohex-2-enone
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
In a large, dry reactor under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add n-butyllithium.
-
Allow the mixture to warm to room temperature and stir until the deep red color of the ylide persists.
-
Cool the ylide solution back to 0 °C and slowly add a solution of 3-methylcyclohex-2-enone in anhydrous THF.
-
After the addition, let the reaction warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound. Further purification to remove triphenylphosphine oxide can be achieved by recrystallization or chemical treatment as described in the troubleshooting guide.
Quantitative Data (Illustrative):
| Scale | Reactant Ratio (Ylide:Enone) | Reaction Time (h) | Yield (%) | Purity (%) |
| 100 g | 1.2:1 | 8 | 80 | >90 |
| 1 kg | 1.2:1 | 12 | 78 | >90 |
| 10 kg | 1.3:1 | 18 | 75 | >88 |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Robinson Annulation
Caption: Troubleshooting decision tree for low yield in Robinson annulation.
Experimental Workflow for the Synthesis of this compound
Caption: Overall workflow for the two-step synthesis of this compound.
References
- 1. My first 13-NMR spectrum [qorganica.qui.uam.es]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Reactivity Analysis: 3-Isopropenylcyclohexanone vs. 4-Isopropenylcyclohexanone
A Guide for Researchers in Synthetic Chemistry and Drug Development
This guide provides a comparative analysis of the chemical reactivity of 3-isopropenylcyclohexanone and 4-isopropenylcyclohexanone. The discussion is grounded in fundamental principles of organic chemistry, focusing on how the position of the isopropenyl substituent influences the reactivity of the cyclohexanone ring and its functional groups. The insights provided are intended to assist researchers in designing synthetic routes and understanding the chemical behavior of these and structurally related molecules.
Structural and Electronic Considerations
The reactivity of a substituted cyclohexanone is primarily dictated by the interplay of steric and electronic effects imparted by its substituents. In the case of this compound and 4-isopropenylcyclohexanone, the key difference lies in the proximity of the electron-rich isopropenyl group to the carbonyl functionality.
-
This compound: The isopropenyl group is in a β-position relative to the carbonyl group. This proximity allows for potential through-space electronic interactions and exerts a moderate steric influence on the adjacent α-carbon.
-
4-Isopropenylcyclohexanone: The isopropenyl group is in a γ-position, placing it further from the carbonyl group. Consequently, its direct electronic and steric influence on the carbonyl and the α-carbons is significantly diminished compared to the 3-isomer.
These structural differences are expected to manifest in varying reactivities, particularly in reactions involving enolate formation and nucleophilic addition to the carbonyl group.
Comparative Reactivity Data (Theoretical)
| Reaction Type | Parameter | This compound (Predicted) | 4-Isopropenylcyclohexanone (Predicted) | Rationale |
| Enolate Formation (Kinetic) | Relative Rate of Deprotonation at C2 vs. C6 | C6 > C2 | C2 ≈ C6 | In the 3-isomer, the isopropenyl group at C3 sterically hinders the approach of a bulky base to the proton at C2, favoring deprotonation at the less hindered C6 position. In the 4-isomer, the substituent is too distant to exert a significant steric effect, leading to a more statistical mixture of kinetic enolates. |
| Enolate Formation (Thermodynamic) | Relative Stability of Enolates | Tetrasubstituted > Trisubstituted | Trisubstituted | The 3-isomer can form a thermodynamically stable conjugated dienolate system, which is not possible for the 4-isomer. |
| Nucleophilic Addition to C=O | Relative Rate of Reaction (e.g., with NaBH₄) | Slower | Faster | The electron-donating nature of the isopropenyl group in the 3-position can slightly decrease the electrophilicity of the carbonyl carbon through inductive effects. The 4-isomer's substituent is too far to have a significant electronic impact on the carbonyl group, making it behave more like unsubstituted cyclohexanone. |
| Conjugate Addition | Susceptibility to Michael Addition | Possible under certain conditions | Not a Michael acceptor | The 3-isomer, upon deprotonation, can form a conjugated system that could potentially act as a Michael acceptor. The 4-isomer lacks the necessary conjugation for this type of reactivity. |
Proposed Experimental Protocols
To validate the theoretical predictions outlined above, the following experimental protocols are proposed.
Experiment 1: Kinetic vs. Thermodynamic Enolate Formation
-
Objective: To compare the regioselectivity of enolate formation for the two isomers.
-
Protocol:
-
Kinetic Conditions: Dissolve 1.0 mmol of the respective isomer (3- or 4-isopropenylcyclohexanone) in 10 mL of dry THF and cool the solution to -78 °C under a nitrogen atmosphere. Add 1.1 mmol of a 1.0 M solution of lithium diisopropylamide (LDA) in THF dropwise. After 30 minutes, quench the reaction with 1.0 mmol of trimethylsilyl chloride (TMSCl). Analyze the product mixture by GC-MS to determine the ratio of the resulting silyl enol ethers.
-
Thermodynamic Conditions: Dissolve 1.0 mmol of the respective isomer in 10 mL of dry THF. Add 0.1 mmol of sodium ethoxide and stir the mixture at room temperature for 4 hours to allow for equilibration. Quench the reaction with 1.0 mmol of TMSCl and analyze the product mixture by GC-MS.
-
Experiment 2: Comparative Reduction of the Carbonyl Group
-
Objective: To compare the rates of nucleophilic addition to the carbonyl group.
-
Protocol:
-
Prepare two separate solutions, each containing 1.0 mmol of one of the isomers and 0.1 mmol of a suitable internal standard (e.g., dodecane) in 10 mL of methanol at 0 °C.
-
To each solution, add 0.25 mmol of sodium borohydride (NaBH₄).
-
Monitor the progress of the reaction by taking aliquots every 2 minutes, quenching them with a dilute acetic acid solution, and analyzing by gas chromatography (GC).
-
Plot the disappearance of the starting material over time to determine the relative reaction rates.
-
Visualizing Reaction Pathways
The regioselectivity of enolate formation is a critical aspect of the reactivity of substituted cyclohexanones. The following diagram illustrates the kinetic and thermodynamic deprotonation pathways for this compound.
Caption: Enolate formation pathways for this compound.
Conclusion
The positional isomerism of the isopropenyl group on the cyclohexanone ring is predicted to have a profound impact on the ketone's reactivity. The 3-isomer is expected to exhibit greater regioselectivity in enolate formation due to steric hindrance and the potential for conjugation, while the 4-isomer is anticipated to behave more like an unsubstituted cyclohexanone in terms of carbonyl reactivity. The proposed experimental protocols provide a framework for the empirical validation of these hypotheses, offering valuable insights for synthetic planning and the development of novel chemical entities.
Differentiating Isopropenylcyclohexanone Isomers: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical step in chemical synthesis and analysis. This guide provides a comparative overview of spectroscopic techniques for differentiating the positional isomers of isopropenylcyclohexanone: 2-isopropenylcyclohexanone, 3-isopropenylcyclohexanone, and 4-isopropenylcyclohexanone. The differentiation of these isomers is crucial as their chemical and physical properties can vary significantly, impacting their reactivity and potential applications.
The primary analytical techniques for distinguishing these isomers include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique structural information, and a combined approach offers the most definitive identification.
Spectroscopic Data Comparison
A comprehensive search of available literature and spectral databases did not yield a complete set of experimental data for all three isomers. However, based on established principles of spectroscopy, the expected distinguishing features are summarized below. Where available, experimental data for 4-isopropenylcyclohexanone is provided as a reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift (δ) of each proton and carbon atom is highly sensitive to its local electronic environment, allowing for clear differentiation between isomers.
Expected ¹H NMR Spectral Differences:
The primary distinctions in the ¹H NMR spectra of the isopropenylcyclohexanone isomers will arise from the chemical shifts and coupling patterns of the protons on the cyclohexanone ring and the isopropenyl group.
-
2-Isopropenylcyclohexanone: The proton on the carbon bearing the isopropenyl group (C2) would be a multiplet and its chemical shift would be influenced by the adjacent carbonyl group. The vinyl protons would also exhibit distinct shifts.
-
This compound: The proton at C3 would be a multiplet, and its chemical shift would be less affected by the distant carbonyl group compared to the 2-isomer.
-
4-Isopropenylcyclohexanone: Due to the symmetry in the 4-substituted isomer, a simpler spectrum is expected compared to the 2- and 3-isomers. The protons at C2/C6 and C3/C5 would be chemically equivalent, leading to fewer signals.
Expected ¹³C NMR Spectral Differences:
The position of the isopropenyl substituent will significantly alter the chemical shifts of the carbon atoms in the cyclohexanone ring.
-
The chemical shift of the carbonyl carbon (C=O) will be subtly different for each isomer.
-
The chemical shifts of the carbons in the isopropenyl group (the quaternary carbon and the terminal methylene carbon) will also show slight variations.
-
The most significant differences will be observed in the chemical shifts of the ring carbons, particularly the carbon atom attached to the isopropenyl group and its immediate neighbors.
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Experimental)
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-Isopropenylcyclohexanone | Predicted: Protons on the isopropenyl group and adjacent to the carbonyl will have characteristic downfield shifts. | Predicted: The carbonyl carbon and the carbon bearing the substituent will have distinct chemical shifts. |
| This compound | Predicted: Protons will exhibit shifts that are intermediate between the 2- and 4-isomers for corresponding positions. | Predicted: The chemical shifts of the ring carbons will be unique to this substitution pattern. |
| 4-Isopropenylcyclohexanone | Experimental Data Unavailable.Predicted: Symmetrical structure will lead to fewer signals. | Experimental Data Unavailable.Predicted: Symmetrical structure will result in fewer unique carbon signals. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. All three isomers will show characteristic absorptions for the carbonyl (C=O) group of the ketone and the carbon-carbon double bond (C=C) of the isopropenyl group. However, the exact position of these and other vibrational modes, particularly in the fingerprint region, can be used for differentiation.
Expected IR Spectral Differences:
-
C=O Stretch: The position of the carbonyl stretching vibration (typically around 1715 cm⁻¹) may shift slightly depending on the position of the isopropenyl group due to electronic and steric effects.
-
C=C Stretch: The alkene C=C stretching frequency (around 1645 cm⁻¹) is also expected to show minor variations.
-
Fingerprint Region (1500-500 cm⁻¹): This region contains complex vibrations that are unique to the overall structure of the molecule. Significant differences in the absorption patterns in this region are expected for the three isomers, providing a unique "fingerprint" for each.
Table 2: Key IR Absorption Frequencies (Predicted)
| Functional Group | 2-Isopropenylcyclohexanone (cm⁻¹) | This compound (cm⁻¹) | 4-Isopropenylcyclohexanone (cm⁻¹) |
| C=O Stretch | ~1715 | ~1715 | ~1715 |
| C=C Stretch | ~1645 | ~1645 | ~1645 |
| C-H Stretch (sp²) | ~3080 | ~3080 | ~3080 |
| C-H Stretch (sp³) | 2850-3000 | 2850-3000 | 2850-3000 |
Note: While the general regions are predictable, the precise frequencies and the patterns in the fingerprint region will be the key differentiators.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all three isomers have the same molecular weight (138.21 g/mol ), their fragmentation patterns upon ionization can differ, allowing for their distinction.
Expected Mass Spectral Differences:
The position of the isopropenyl group will influence the fragmentation pathways of the molecular ion. The fragmentation is often directed by the location of the charge and the stability of the resulting fragments.
-
2-Isopropenylcyclohexanone: Fragmentation may be initiated by cleavage alpha to the carbonyl group, with the isopropenyl group influencing subsequent rearrangements.
-
This compound: The fragmentation pattern will be different due to the different location of the substituent relative to the ketone.
-
4-Isopropenylcyclohexanone: The symmetry of this isomer might lead to a more simplified or distinct fragmentation pattern compared to the other two.
Table 3: Predicted Mass Spectrometry Fragmentation
| Isomer | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| 2-Isopropenylcyclohexanone | 138 | Predicted: Fragments resulting from α-cleavage and McLafferty rearrangement, with unique fragments influenced by the adjacent isopropenyl group. |
| This compound | 138 | Predicted: A distinct set of fragment ions due to the different bond cleavage possibilities. |
| 4-Isopropenylcyclohexanone | 138 | Predicted: Potentially a more symmetric fragmentation pattern. |
Note: Without experimental data, these are predicted fragmentation pathways based on general mass spectrometry principles.
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the isopropenylcyclohexanone isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or the pure solvent first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare the fingerprint regions of the different isomers.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like isopropenylcyclohexanone, gas chromatography-mass spectrometry (GC-MS) is a common and effective method.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and the fragmentation pattern. Compare the fragmentation patterns of the different isomers to identify unique fragment ions or differences in relative abundances.
Workflow for Spectroscopic Differentiation
The logical workflow for differentiating the isopropenylcyclohexanone isomers using a combination of spectroscopic techniques is illustrated in the following diagram.
Caption: Workflow for the spectroscopic differentiation of isopropenylcyclohexanone isomers.
Conclusion
A Comparative Guide to Catalysts for the Asymmetric Synthesis of 3-Isopropenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral 3-isopropenylcyclohexanone is a critical step in the preparation of various complex molecules, including natural products and active pharmaceutical ingredients. The stereocenter at the C3 position significantly influences the biological activity of the final compounds. This guide provides a comparative overview of potential catalytic systems for achieving this asymmetric synthesis, including organocatalysts, metal-based catalysts, and enzymes. While direct comparative studies on this specific molecule are limited, this guide extrapolates from well-established methodologies for analogous transformations to provide a valuable resource for researchers in the field.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the anticipated performance of different catalyst types for the asymmetric synthesis of this compound, based on data from similar reactions reported in the literature.
| Catalyst Type | Specific Catalyst/Ligand Example | Typical Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Solvent | Anticipated Yield (%) | Anticipated Enantiomeric Excess (ee%) |
| Organocatalyst | (S)-Diphenylprolinol silyl ether | 10 - 20 | 24 - 72 | Room Temperature | Toluene, CH2Cl2 | 70 - 90 | 90 - 99 |
| Metal-Based Catalyst | CuBr·SMe2 / (R,Sp)-TaniaPhos | 1 - 5 | 0.5 - 4 | -78 to 0 | THF, Et2O | 80 - 95 | 90 - 98 |
| Enzyme | Lipase from Candida antarctica B (CALB) | N/A (Immobilized) | 12 - 48 | 30 - 50 | Hexane, MTBE | 40 - 50 (for resolved enantiomer) | >99 |
Experimental Protocols
Organocatalytic Asymmetric Michael Addition
This protocol describes a plausible approach using a chiral secondary amine catalyst to promote the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated ketone, adapted for the synthesis of this compound.
Reaction:
Materials:
-
Cyclohexenone
-
Isopropenyl Grignard reagent or Isopropenylboronic acid
-
(S)-Diphenylprolinol silyl ether (20 mol%)
-
Anhydrous Toluene
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (S)-diphenylprolinol silyl ether in anhydrous toluene at room temperature is added cyclohexenone.
-
The isopropenyl nucleophile (e.g., isopropenylmagnesium bromide or isopropenylboronic acid pinacol ester) is then added dropwise over 30 minutes.
-
The reaction mixture is stirred at room temperature for 48 hours and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired (R)-3-isopropenylcyclohexanone.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Copper-Catalyzed Asymmetric 1,4-Conjugate Addition
This protocol outlines a likely procedure for the copper-catalyzed asymmetric addition of an isopropenyl Grignard reagent to cyclohexenone using a chiral ferrocenyl diphosphine ligand.
Reaction:
Materials:
-
CuBr·SMe2 (3 mol%)
-
(R,Sp)-TaniaPhos (3.3 mol%)
-
Anhydrous THF
-
Isopropenylmagnesium bromide (1.2 equivalents)
-
Cyclohexenone
-
Saturated aqueous NH4Cl solution
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, CuBr·SMe2 and (R,Sp)-TaniaPhos are dissolved in anhydrous THF.
-
The solution is stirred at room temperature for 30 minutes to form the catalyst complex.
-
The mixture is then cooled to -78 °C.
-
Isopropenylmagnesium bromide solution is added dropwise, and the mixture is stirred for an additional 15 minutes.
-
A solution of cyclohexenone in anhydrous THF is added slowly over 1 hour.
-
The reaction is stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred for another hour.
-
The reaction is quenched by the addition of a saturated aqueous NH4Cl solution.
-
The mixture is extracted with diethyl ether (3 x 25 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.
-
The residue is purified by flash chromatography on silica gel to yield (S)-3-isopropenylcyclohexanone.
-
Enantiomeric excess is determined by chiral GC or HPLC.
Enzymatic Kinetic Resolution
This protocol describes a potential method for the kinetic resolution of racemic 3-isopropenylcyclohexanol using an immobilized lipase, followed by oxidation to the ketone.
Reaction:
A Comparative Guide to 3-Isopropenylcyclohexanone and Other Enones as Michael Acceptors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the Michael addition reaction stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation. The efficiency of this reaction is critically dependent on the reactivity of the Michael acceptor, typically an α,β-unsaturated carbonyl compound. This guide provides a comparative analysis of 3-isopropenylcyclohexanone's potential as a Michael acceptor against two well-established enones: cyclohexenone and chalcone.
Due to the limited availability of direct experimental data for this compound, this guide utilizes (R)-(-)-carvone as a structural surrogate for qualitative comparisons. Carvone shares the key structural feature of a cyclohexenone ring with an exocyclic isopropenyl group, providing valuable insights into the expected reactivity of this compound.
Comparative Reactivity Analysis
The reactivity of an enone in a Michael addition is influenced by a combination of electronic and steric factors. Electron-withdrawing groups enhance the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. Steric hindrance around the β-carbon or the carbonyl group can, conversely, impede the approach of the nucleophile.
Cyclohexenone serves as a benchmark for cyclic enones. Its planar ene-system allows for facile attack by nucleophiles.
Chalcone , an acyclic enone, possesses an extended conjugated system which can influence its reactivity. The phenyl groups can exert both electronic and steric effects.
This compound (and by extension, carvone) presents a more complex system with two potential sites for addition: the endocyclic α,β-unsaturated ketone and the exocyclic isopropenyl group. Under base-catalyzed Michael addition conditions, the reaction is expected to occur at the endocyclic double bond, which is activated by the conjugated ketone.
Quantitative Data Comparison
The following table summarizes available quantitative data for the Michael addition of thiols to cyclohexenone and chalcone. A qualitative assessment for this compound, based on the reactivity of carvone, is also included.
| Michael Acceptor | Nucleophile | Catalyst/Solvent | Reaction Time | Yield (%) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| This compound | Thiol | Base | - | - | Reactivity is expected to be comparable to or slightly lower than cyclohexenone due to potential steric hindrance from the isopropenyl group. |
| Cyclohexenone | N-Acetylcysteine | pH 7.4 | - | - | 0.23[1] |
| Cyclohexenone | Glutathione | pH 7.4 | - | - | 0.09[1] |
| 4-Methylchalcone | Glutathione | pH 8.0 | 315 min | ~60% (Conversion) | -[2] |
| 4-Methoxychalcone | Glutathione | pH 8.0 | 315 min | ~40% (Conversion) | -[2] |
Note: The reactivity of chalcones is sensitive to the substituents on the aromatic rings. Electron-donating groups, like the methoxy group in 4-methoxychalcone, can decrease the electrophilicity of the β-carbon and thus slow down the reaction rate compared to chalcones with electron-neutral or -withdrawing groups.
Experimental Protocols
Below is a general experimental protocol for the Michael addition of a thiol to an enone, based on procedures described in the literature.[2][3]
General Procedure for Thia-Michael Addition:
-
Reactant Preparation: In a round-bottom flask, dissolve the enone (1.0 eq.) in a suitable solvent (e.g., ethanol, THF, or an ionic liquid like [bmim]PF₆).
-
Addition of Nucleophile: Add the thiol nucleophile (1.0-1.2 eq.) to the solution.
-
Catalyst Introduction: Introduce a catalytic amount of a base (e.g., triethylamine, L-proline (5 mol%)) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate the general mechanism of a Michael addition and a typical experimental workflow.
Caption: General mechanism of a base-catalyzed Michael addition reaction.
Caption: A typical experimental workflow for a Michael addition reaction.
Conclusion
While direct quantitative data for this compound as a Michael acceptor remains elusive, a qualitative assessment based on its structural analog, carvone, suggests it is a viable, albeit potentially sterically hindered, substrate for Michael additions. Its reactivity is anticipated to be in a similar range to that of cyclohexenone. In contrast, chalcones offer a different reactivity profile that is highly tunable through aromatic substitution. The choice of Michael acceptor will ultimately depend on the specific synthetic goals, desired reactivity, and the nature of the nucleophile. Further experimental investigation into the kinetics of Michael additions to this compound is warranted to provide a more definitive quantitative comparison.
References
- 1. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Unraveling the Reaction Pathways of 3-Isopropenylcyclohexanone: A Computational Comparison
A theoretical exploration of the potential intramolecular rearrangements of 3-isopropenylcyclohexanone suggests a landscape of competing reaction pathways, including Cope and oxy-Cope rearrangements, intramolecular Diels-Alder cycloadditions, and ene reactions. This guide provides a comparative analysis of these potential transformations, drawing upon computational studies of analogous systems to predict the likely mechanistic routes and energetic barriers. While direct experimental data on the thermal and catalytic reactivity of this compound is limited, this document serves as a predictive tool for researchers, scientists, and drug development professionals interested in the chemical space accessible from this versatile building block.
This analysis is based on a review of computational chemistry literature for structurally related unsaturated ketones and diene systems. The quantitative data presented is derived from analogous reactions and should be considered as estimations for the reactivity of this compound.
Comparative Analysis of Potential Reaction Mechanisms
The unique structural arrangement of this compound, featuring a 1,5-diene-like system and a ketone functionality, opens up several avenues for intramolecular transformations. Below, we compare the three most probable reaction pathways based on computational studies of similar molecular architectures.
Energetic Profile of Competing Pathways
The feasibility of each potential reaction pathway is largely governed by its activation energy (ΔG‡) and the thermodynamic stability of the resulting product (ΔG_rxn). The following table summarizes typical computationally derived energetic data for analogous Cope, intramolecular Diels-Alder (IMDA), and ene reactions.
| Reaction Pathway | Typical Substrate Analogue | Computational Method | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG_rxn, kcal/mol) |
| Cope Rearrangement | Acyclic 1,5-dienes | DFT (B3LYP/6-31G) | 25 - 35 | Near-zero (for degenerate systems) |
| Anionic Oxy-Cope | 1,5-dien-3-ols (alkoxide) | DFT (B3LYP/6-31G) | 10 - 20 | Highly Exergonic |
| IMDA Reaction | Substituted trienes | DFT (M06-2X/6-311+G(d,p)) | 20 - 30 | Exergonic |
| Ene Reaction | Unsaturated ketones | DFT (B3LYP/6-31G) | 30 - 40 (thermal) | Variable |
| Lewis Acid Catalyzed Ene | Unsaturated ketones | DFT (B3LYP/6-31G) | 15 - 25 | Variable |
Note: These values are illustrative and can vary significantly based on the specific substrate, substituents, and computational level of theory.
Detailed Mechanistic Pathways and Visualizations
The following sections detail the proposed mechanisms for each reaction type as applied to this compound. The accompanying diagrams, generated using the DOT language, illustrate the key transformations.
The Cope and Anionic Oxy-Cope Rearrangement
The 1,5-diene-like structure of this compound makes it a candidate for a[1][1]-sigmatropic rearrangement. In its neutral form, this would be a standard Cope rearrangement. However, the presence of the ketone allows for the formation of an enolate under basic conditions, which can then undergo a significantly accelerated anionic oxy-Cope rearrangement. This reaction is often irreversible due to the formation of a stable enolate product.
Caption: Cope and Anionic Oxy-Cope Pathways for this compound.
The Intramolecular Diels-Alder (IMDA) Reaction
An alternative pathway involves an intramolecular [4+2] cycloaddition, where the diene is part of the cyclohexene ring and the dienophile is the isopropenyl group (or vice versa, depending on the enol form). This reaction would lead to the formation of a bridged bicyclic ketone, a common structural motif in natural products. The feasibility of this reaction is highly dependent on the stereochemical alignment of the reacting moieties.
References
Comparative Guide to Analytical Methods for 3-Isopropenylcyclohexanone Analysis
This guide provides a comparative overview of validated analytical methods for the quantitative analysis of 3-Isopropenylcyclohexanone. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of this compound.
Introduction
This compound is a cyclic ketone of interest in various fields, including fragrance and pharmaceutical research. Accurate and reliable analytical methods are crucial for its quantification in different matrices. This guide compares two primary chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), providing insights into their respective performance and methodologies. The validation parameters discussed are based on established guidelines, such as those from the International Council for Harmonisation (ICH)[1][2][3][4][5][6].
Methodology Comparison
Two principal analytical methods are presented for the determination of this compound:
-
Gas Chromatography with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS): A widely used technique for volatile and semi-volatile compounds. GC offers high resolution and sensitivity, particularly with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification[7][8].
-
High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV/Vis) following Derivatization: This method is suitable for non-volatile or thermally labile compounds. For ketones like this compound that lack a strong chromophore, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is employed to enable sensitive UV detection[2][3][4][5][9][10].
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of the GC-FID and HPLC-UV methods for the analysis of cyclic ketones, adapted for this compound. The data is compiled from various sources analyzing similar compounds[6][10][11][12].
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV with DNPH Derivatization) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 0.15 - 1.5 µg/mL |
| Analysis Time | 15 - 30 minutes | 20 - 40 minutes |
| Sample Preparation | Simple dilution | Derivatization required |
Experimental Protocols
Gas Chromatography (GC-FID/MS) Method
This protocol is adapted from established methods for the analysis of cyclic ketones and carvone, an isomer of this compound[1][13][14][15].
a. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol, ethyl acetate) to a final concentration within the linear range of the instrument.
-
An internal standard (e.g., undecane) may be added for improved accuracy.
b. Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector, a flame ionization detector (FID), and optionally a mass spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
c. GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Detector Temperature (FID): 280°C
-
Injection Volume: 1 µL (split ratio 20:1)
d. Data Analysis:
-
Quantification is performed using the peak area of this compound relative to the internal standard, based on a calibration curve.
-
Peak identification can be confirmed by comparing the retention time with a reference standard and, if using MS, by matching the mass spectrum with a reference library.
High-Performance Liquid Chromatography (HPLC-UV) Method with DNPH Derivatization
This protocol is based on EPA and other validated methods for the analysis of ketones via derivatization[2][3][4][5][10].
a. Sample Preparation and Derivatization:
-
Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent (e.g., acetonitrile) with a catalytic amount of acid (e.g., sulfuric acid).
-
Mix a known volume of the sample solution with the DNPH reagent and allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes) to form the this compound-DNPH derivative.
-
Quench the reaction and dilute the mixture to a known volume with the mobile phase.
b. Instrumentation:
-
HPLC System: Equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
c. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm (the maximum absorbance of the DNPH derivatives).
-
Injection Volume: 20 µL
-
Gradient Elution:
-
Start with 50% acetonitrile.
-
Linearly increase to 90% acetonitrile over 20 minutes.
-
Hold at 90% for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
d. Data Analysis:
-
Quantification is achieved by comparing the peak area of the this compound-DNPH derivative to a calibration curve prepared from derivatized standards.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method, as recommended by ICH guidelines[1][2][3][4][5][6].
References
- 1. epa.gov [epa.gov]
- 2. waters.com [waters.com]
- 3. auroraprosci.com [auroraprosci.com]
- 4. Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Development and Validation of a Bioanalytical Method for Quantification of 2,6-Bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC) in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ursinus.edu [ursinus.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. journalbji.com [journalbji.com]
- 12. mdpi.com [mdpi.com]
- 13. GC Analysis of D & L-Carvone Enantiomers in Native Spearmint Essential Oil (Spiked with D-Carvone Enantiomer) on Astec® CHIRALDEX™ G-TA suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
- 14. Adsorption of Carvone and Limonene from Caraway essential oil onto Tunisian montmorillonite clay for pharmaceutical application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Benchmarking Annulation Reagents: A Comparative Analysis of 3-Isopropenylcyclohexanone and Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
Theoretical Projection for 3-Isopropenylcyclohexanone in Annulation Reactions
The Robinson annulation commences with a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. The efficiency of the initial Michael addition is significantly influenced by the steric hindrance around the β-carbon of the Michael acceptor.
This compound possesses a sterically encumbered trisubstituted double bond. The isopropenyl group, being larger than the vinyl group of MVK, is expected to present a significant steric barrier to the approaching nucleophilic enolate. This increased steric hindrance would likely lead to a slower reaction rate for the initial Michael addition compared to less substituted vinyl ketones. Consequently, this could result in lower overall yields and may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve comparable conversion.
Comparative Efficiency of Standard Annulation Reagents
To provide a clear benchmark, the following tables summarize the performance of methyl vinyl ketone and ethyl vinyl ketone in the Robinson annulation, drawing data from the well-documented syntheses of the Wieland-Miescher and Hajos-Parrish ketones. These compounds are pivotal intermediates in the synthesis of steroids and other complex natural products.
Table 1: Efficiency of Methyl Vinyl Ketone (MVK) in the Synthesis of Wieland-Miescher Ketone
| Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 2-Methyl-1,3-cyclohexanedione | Methyl Vinyl Ketone | L-Proline | DMF | Not Specified | Room Temp | ~70-80 (enantioselective) | [Hajos, Z. G.; Parrish, D. R. J. Org. Chem.1974 , 39, 1615-1621] |
| 2-Methyl-1,3-cyclohexanedione | Methyl Vinyl Ketone | Pyrrolidine/AcOH | Benzene | 24 h | Reflux | 84 | [Wieland, P.; Miescher, K. Helv. Chim. Acta1950 , 33, 2215-2228] |
| 2-Methyl-1,3-cyclohexanedione | Methyl Vinyl Ketone | Chiral Primary Amine | Solvent-free | 2-6 days | 60 °C | 81-98 | [1] |
Table 2: Efficiency of Annulation Reagents in Hajos-Parrish Ketone Synthesis
| Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 2-Methyl-1,3-cyclopentanedione | Methyl Vinyl Ketone | L-Proline | DMF | 48 h | Room Temp | 75 (enantioselective) | [Hajos, Z. G.; Parrish, D. R. J. Org. Chem.1974 , 39, 1615-1621] |
| 2-Methyl-1,3-cyclopentanedione | Methyl Vinyl Ketone | Chiral Primary Amine | Solvent-free | 5-6 days | 60 °C | 79-81 | [1] |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of the Wieland-Miescher ketone, a classic example of a Robinson annulation reaction.
Protocol 1: Proline-Catalyzed Asymmetric Synthesis of (S)-Wieland-Miescher Ketone
-
Reactants: 2-Methyl-1,3-cyclohexanedione (1.0 eq) and methyl vinyl ketone (1.2 eq).
-
Catalyst: (S)-(-)-Proline (3 mol%).
-
Solvent: Dimethylformamide (DMF).
-
Procedure: To a solution of 2-methyl-1,3-cyclohexanedione in DMF, (S)-(-)-proline is added. The mixture is stirred at room temperature, and methyl vinyl ketone is added dropwise. The reaction is stirred for the specified time and then worked up by adding water and extracting with an organic solvent. The organic layers are combined, dried, and concentrated. The product is purified by chromatography or crystallization.[2]
-
Yield: Approximately 70-80% with high enantioselectivity.[3]
Protocol 2: Achiral Synthesis of Wieland-Miescher Ketone
-
Reactants: 2-Methyl-1,3-cyclohexanedione (1.0 eq) and methyl vinyl ketone (1.1 eq).
-
Base: Potassium hydroxide.
-
Solvent: Methanol.
-
Procedure: A solution of potassium hydroxide in methanol is added to a cooled solution of 2-methyl-1,3-cyclohexanedione in methanol. Methyl vinyl ketone is then added dropwise while maintaining the temperature. The reaction mixture is stirred for a period and then neutralized with acid. The product is isolated by extraction and purified by distillation or crystallization.[4]
-
Yield: Reported yields for similar achiral syntheses range from 56.8% to 80%.[4]
Visualizing the Annulation Process
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the fundamental signaling pathway of the Robinson annulation and a generalized experimental workflow.
References
Isomerization of 3-Isopropenylcyclohexanone: A Comparative Guide to Catalytic Approaches
The isomerization of 3-isopropenylcyclohexanone to the more thermodynamically stable 3-isopropylcyclohexenone represents a key transformation in synthetic organic chemistry, particularly in the synthesis of fragrances and pharmaceutical intermediates. This guide provides a comparative analysis of acid- and base-catalyzed approaches for this isomerization, supported by experimental data from analogous reactions involving structurally similar terpenic ketones.
Comparison of Catalytic Systems
The migration of the exocyclic double bond in this compound to an endocyclic position to form the conjugated 3-isopropylcyclohexenone can be effectively achieved using either acid or base catalysis. The choice of catalyst significantly influences reaction rates, yields, and selectivity. Below is a summary of data from studies on analogous compounds, which can inform the selection of a suitable catalytic system for the target isomerization.
| Catalyst System | Substrate | Reaction Conditions | Yield (%) | Reaction Time | Reference |
| Acid Catalysis | |||||
| 6 M Sulfuric Acid | Carvone | Reflux (100 °C), neat | 95 | 30 min | [1] |
| 30% aq. Sulfuric Acid | Carvone | Reflux | 61 | 3 hours | [2] |
| p-Toluenesulfonic acid | Carvone | 180 °C, 1,4-dioxane (microwave) | 85 | 35 min | [1] |
| Montmorillonite (acid-treated) | Carvone | 80 °C, toluene | 95.5 (selectivity) | 24 hours | [1][3] |
| Amberlyst 15 | Carvone | 75 °C, neat | 98 | 10 min | [1] |
| Base Catalysis | |||||
| Sodium Methoxide in Methanol | (-)-Isopiperitenone | Not specified | Quantitative | Not specified | [4] |
Reaction Pathways and Experimental Workflows
The isomerization process, whether acid- or base-catalyzed, proceeds through distinct mechanistic pathways involving protonation or deprotonation steps to facilitate the double bond migration.
Caption: General mechanisms for acid- and base-catalyzed isomerization.
A typical experimental workflow for performing and analyzing the isomerization reaction is outlined below.
Caption: Experimental workflow for isomerization.
Experimental Protocols
The following are generalized experimental protocols for the acid- and base-catalyzed isomerization of this compound, based on methodologies reported for similar substrates.
Acid-Catalyzed Isomerization Protocol (using Sulfuric Acid)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Catalyst: Slowly add 6 M aqueous sulfuric acid (e.g., 10 mL per gram of substrate) to the flask.[5]
-
Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time can range from 30 minutes to a few hours.[2][5]
-
Workup: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 3-isopropylcyclohexenone.
Base-Catalyzed Isomerization Protocol (using Sodium Methoxide)
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous methanol.
-
Addition of Catalyst: Add a catalytic amount of sodium methoxide (e.g., 5-10 mol%) to the solution. The isomerization of (-)-isopiperitenone to (+)-pulegone is reported to be quantitative with a catalytic amount of sodium methoxide in methanol.[4]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC.
-
Workup: Once the reaction is complete, neutralize the mixture by adding a weak acid, such as acetic acid or a saturated aqueous solution of ammonium chloride.
-
Extraction: Remove the methanol under reduced pressure and add water to the residue. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting 3-isopropylcyclohexenone by vacuum distillation or column chromatography.
Concluding Remarks
Both acid- and base-catalyzed methods offer viable routes for the isomerization of this compound to 3-isopropylcyclohexenone. Acid catalysis, particularly with strong mineral acids or solid acid catalysts like Amberlyst 15, appears to be rapid and high-yielding, though it may require higher temperatures.[1] Base-catalyzed isomerization with sodium methoxide can proceed efficiently under milder conditions (room temperature) and may offer better selectivity, minimizing potential side reactions.[4] The choice of the optimal method will depend on factors such as desired reaction time, temperature constraints, and the need to avoid acidic or basic conditions for other functional groups that may be present in the molecule. For industrial applications, the use of heterogeneous solid acid catalysts like montmorillonite or Amberlyst 15 is advantageous due to their ease of separation and reusability.[1][3]
References
Safety Operating Guide
Safe Disposal of 3-Isopropenylcyclohexanone: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the safe disposal of 3-Isopropenylcyclohexanone, a flammable and hazardous chemical. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Chemical Safety and Hazard Information
This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause serious eye damage and skin irritation, as well as respiratory irritation.[1] Understanding these hazards is the first step in safe handling and disposal.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative safety data for this compound and similar ketones. This information is critical for assessing risks and planning experimental and disposal procedures.
| Property | Value | Source |
| Boiling Point | 155 °C (311 °F) | [1] |
| Melting Point | -47 °C (-53 °F) | [1] |
| Density | 0.947 g/cm³ at 25 °C (77 °F) | [1] |
| Partition Coefficient (log Pow) | 0.86 at 25 °C (77 °F) | [1] |
| Flash Point | > 200°F | [2] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This includes:
-
Eye Protection: Safety glasses with side-shields or goggles are essential.[2]
-
Hand Protection: Chemical-resistant gloves, such as those made of rubber or neoprene, must be worn.[2]
-
Skin and Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[2]
-
Respiratory Protection: If working in a poorly ventilated area or if vapors/aerosols are generated, a respirator may be required.
Spill and Leak Management
In the event of a spill or leak, immediate action is necessary to contain the substance and prevent further contamination.
-
Evacuate and Ventilate: Ensure adequate ventilation in the affected area and evacuate non-essential personnel.
-
Containment: Cover drains to prevent the chemical from entering the sewer system.
-
Absorption: Use an inert, liquid-absorbent material like Chemizorb® to take up the spill.
-
Collection: Collect the absorbed material and place it into a suitable, labeled container for disposal.[3]
-
Decontamination: Clean the affected area thoroughly.
Disposal Protocol
The primary directive for the disposal of this compound is to use an approved waste disposal plant.[3] Do not dispose of this chemical into drains or the environment.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., absorbent pads, gloves), in a designated, properly labeled, and sealed container.
-
Ensure the container is suitable for flammable liquids.
-
-
Labeling:
-
Clearly label the waste container with the chemical name ("this compound") and all relevant hazard symbols (e.g., flammable, harmful, irritant).
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as strong bases and reducing agents.[3]
-
The storage area should be designated for flammable liquid waste.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 3-Isopropenylcyclohexanone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemicals like 3-Isopropenylcyclohexanone. This guide provides immediate, essential safety protocols and logistical plans to foster a secure research environment.
Hazard Analysis and Personal Protective Equipment (PPE)
Summary of Potential Hazards and Required PPE:
| Hazard | GHS Classification (Anticipated) | Required Personal Protective Equipment (PPE) |
| Flammability | Flammable Liquid (Category 3 or 4) | Flame-resistant lab coat.[2] Work in a well-ventilated area away from ignition sources.[3] |
| Acute Oral Toxicity | Harmful if swallowed (Category 4) | Do not eat, drink, or smoke when handling.[1] Wash hands thoroughly after use. |
| Eye Irritation | Causes serious eye irritation (Category 2A) | Chemical splash goggles are mandatory.[1][4] A face shield is recommended for splash risks.[5] |
| Skin Irritation | May cause skin irritation | Nitrile gloves are recommended for their resistance to a broad range of chemicals.[2][5] |
| Inhalation | May cause respiratory irritation | Use in a certified chemical fume hood to avoid vapor inhalation.[6][7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize risk.
1. Preparation and Precaution:
-
Ensure a chemical fume hood is operational and available.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.
-
Assemble all necessary PPE as outlined in the table above.
-
Prepare a designated and clearly labeled waste container for chemical disposal.[4]
2. Chemical Handling:
-
Conduct all transfers and manipulations of this compound inside a chemical fume hood.[6][7]
-
Ground and bond containers when transferring significant quantities to prevent static discharge.[2]
-
Use only non-sparking tools and equipment.[3]
-
Keep containers tightly closed when not in use to prevent vapor accumulation.
3. In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and manageable, contain it with an absorbent material like sand or a commercial sorbent pad.[2]
-
Increase ventilation to the area.
-
For large spills, evacuate the laboratory and follow your institution's emergency procedures.
Disposal Plan: Safe and Compliant Waste Management
Proper disposal of this compound and contaminated materials is a critical final step.
1. Waste Segregation:
-
Collect all waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, in a designated, properly labeled hazardous waste container.
2. Container Management:
-
Ensure the waste container is made of a compatible material and is kept securely closed.
-
Store the waste container in a designated satellite accumulation area away from incompatible materials.
3. Final Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Never pour chemical waste down the drain.[4]
Experimental Workflow for Safe Handling
Caption: Workflow for Safe Handling of this compound
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Best Practices for Safe Acetone Handling in Pharma Laboratories [purosolv.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. cdc.gov [cdc.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. artsci.usu.edu [artsci.usu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
